N-Benzyl N-Demethyl Trimebutine-d5
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
IUPAC Name |
[2-[benzyl(methyl)amino]-3,3,4,4,4-pentadeuterio-2-phenylbutyl] 3,4,5-trimethoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H33NO5/c1-6-28(23-15-11-8-12-16-23,29(2)19-21-13-9-7-10-14-21)20-34-27(30)22-17-24(31-3)26(33-5)25(18-22)32-4/h7-18H,6,19-20H2,1-5H3/i1D3,6D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTABTAJMFUXTFE-YRYIGFSMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(COC(=O)C1=CC(=C(C(=C1)OC)OC)OC)(C2=CC=CC=C2)N(C)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C(COC(=O)C1=CC(=C(C(=C1)OC)OC)OC)(C2=CC=CC=C2)N(C)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H33NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of N-Benzyl N-Demethyl Trimebutine-d5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of N-Benzyl N-Demethyl Trimebutine-d5, a deuterated analog of a trimebutine (B1183) metabolite. This document outlines a detailed synthetic pathway, experimental protocols, and in-depth characterization methodologies, including data presentation and visualization, to support research and development in the pharmaceutical sciences.
Introduction
This compound is the deuterium-labeled form of N-Benzyl N-Demethyl Trimebutine, a metabolite of the gastrointestinal motility modifier, Trimebutine. Deuterium-labeled compounds are of significant interest in pharmaceutical research, primarily for their use as internal standards in pharmacokinetic studies and for investigating metabolic pathways. The substitution of hydrogen with deuterium (B1214612) can also subtly alter the metabolic profile of a drug, a strategy sometimes employed to enhance its pharmacokinetic properties. This guide details a feasible synthetic route and the analytical characterization of this specific isotopically labeled compound.
Compound Profile:
| Parameter | Value |
| Compound Name | This compound |
| CAS Number | 1330189-05-3[1] |
| Molecular Formula | C₂₈H₂₈D₅NO₅[1] |
| Molecular Weight | 468.60 g/mol [1] |
| Structure | 3,4,5-Trimethoxybenzoic acid 2-(N-benzyl-N-methylamino)-2-phenylbutyl-d5 ester |
Synthesis Pathway
The synthesis of this compound can be achieved through a two-step process. The proposed pathway begins with the N-benzylation of the commercially available deuterated intermediate, 2-(Methylamino)-2-phenylbutanol-d5, followed by esterification with 3,4,5-trimethoxybenzoyl chloride.
References
Physicochemical Properties of N-Benzyl N-Demethyl Trimebutine-d5: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Benzyl N-Demethyl Trimebutine-d5 is a deuterated analog of a metabolite of Trimebutine (B1183). Trimebutine is a non-competitive spasmolytic agent with affinity for peripheral delta-, mu-, and kappa-opioid receptors, as well as acting on intestinal calcium and potassium channels. It is utilized in the treatment of irritable bowel syndrome and other functional gastrointestinal disorders. The deuterated form, this compound, serves as a crucial internal standard for pharmacokinetic and metabolic studies of Trimebutine, enabling precise quantification in biological matrices. This technical guide provides a comprehensive overview of its physicochemical properties, analytical methodologies, and the pharmacological context of its parent compound.
Physicochemical Data
| Property | Value | Source |
| Chemical Name | 3,4,5-Trimethoxybenzoic acid 2-(N-benzyl-N-methylamino)-2-phenylbutyl-d5 ester | [1] |
| Synonyms | N-Benzyl N-Monodesmethyltrimebutine-d5 | [1] |
| CAS Number | 1330189-05-3 | [2] |
| Molecular Formula | C₂₈H₂₈D₅NO₅ | [2] |
| Molecular Weight | 468.60 g/mol | [2] |
| Physical State | White Solid | [3] |
| Solubility | Soluble in Dichloromethane | [3] |
| Melting Point | Not explicitly reported. The non-deuterated parent drug, Trimebutine, has a reported melting point of 78-82 °C.[4] | N/A |
| Boiling Point | Not reported. | N/A |
| pKa | Not experimentally determined. Computational prediction methods for non-aqueous solvents could provide an estimate.[5][6] | N/A |
Experimental Protocols
Detailed experimental data for this compound are not widely published. The following protocols are representative methodologies used in pharmaceutical development for determining key physicochemical and analytical parameters.
Determination of Melting Point (Capillary Method)
This protocol outlines a standard procedure for determining the melting point of a solid crystalline substance.
Caption: Workflow for Melting Point Determination.
Solubility Assessment (Shake-Flask Method)
The shake-flask method is a standard approach to determine the equilibrium solubility of a compound in a specific solvent.[7][8][9]
Caption: Workflow for Shake-Flask Solubility Assessment.
Analytical Characterization: HPLC-MS/MS
High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is a powerful technique for the quantification of this compound and its non-deuterated counterpart in biological matrices.[10][11]
Caption: Workflow for HPLC-MS/MS Analysis.
Structural Elucidation: NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the structure and isotopic labeling of this compound.
-
¹H NMR: Will show a reduction in signal intensity or absence of signals corresponding to the positions of deuterium (B1214612) substitution.
-
²H NMR: Will show signals at the chemical shifts corresponding to the positions of the deuterium atoms.
-
¹³C NMR: Can provide information on the carbon skeleton and confirm the overall structure.[12][13]
Due to the deuteration, specific considerations for sample preparation and data acquisition are necessary, such as using a non-deuterated solvent for ²H NMR.
Signaling Pathways of Parent Compound: Trimebutine
Trimebutine exerts its pharmacological effects through a complex mechanism involving multiple targets in the gastrointestinal tract.
Opioid Receptor Modulation
Trimebutine and its active metabolite, N-desmethyltrimebutine (nortrimebutine), act as agonists at peripheral mu (µ), kappa (κ), and delta (δ) opioid receptors. This interaction modulates gastrointestinal motility and visceral sensitivity.
Caption: Trimebutine's Opioid Receptor Signaling.
Ion Channel Modulation
Trimebutine directly affects smooth muscle cells by modulating ion channel activity, contributing to its spasmolytic effects. It has a dual, concentration-dependent effect on gut motility.
Caption: Trimebutine's Ion Channel Modulation.
Conclusion
This compound is an indispensable tool for the bioanalytical quantification of Trimebutine and its metabolites. While specific physicochemical data for this deuterated standard are limited, established pharmaceutical methodologies can be applied for its characterization. Understanding the complex pharmacology of the parent compound, Trimebutine, provides the necessary context for its application in drug metabolism and pharmacokinetic research. This guide serves as a foundational resource for scientists and researchers working with this important analytical standard.
References
- 1. BioOrganics [bioorganics.biz]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. usbio.net [usbio.net]
- 4. Trimebutine | C22H29NO5 | CID 5573 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. How to Predict the pKa of Any Compound in Any Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]
- 9. who.int [who.int]
- 10. Quantitative determination of trimebutine maleate and its three metabolites in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. gala.gre.ac.uk [gala.gre.ac.uk]
- 13. bionmr.unl.edu [bionmr.unl.edu]
N-Benzyl N-Demethyl Trimebutine-d5 mechanism of action
An In-Depth Technical Guide on the Core Mechanism of Action of Trimebutine (B1183) and its Derivatives
Introduction
This technical guide provides a comprehensive overview of the mechanism of action of Trimebutine and its primary active metabolite, N-monodesmethyltrimebutine (nor-trimebutine). The compound of interest, N-Benzyl N-Demethyl Trimebutine-d5, is a deuterated analogue of a trimebutine derivative.[1][2] Deuterated compounds are frequently synthesized for research purposes, often serving as internal standards in analytical assays or to investigate drug metabolism and pharmacokinetics. As such, the core pharmacological activity is best understood through the actions of Trimebutine and its metabolites.
Trimebutine is a multifaceted spasmolytic agent utilized in the treatment of functional gastrointestinal disorders, most notably Irritable Bowel Syndrome (IBS).[3][4] Its therapeutic efficacy stems from a complex mechanism of action that involves the modulation of ion channels and interaction with opioid receptors within the gastrointestinal tract.[4] This dual functionality allows it to normalize gut motility, alleviating symptoms of both hypermotility and hypomotility.[3][5]
Core Mechanism of Action
The pharmacological effects of Trimebutine and its active metabolite, nor-trimebutine, are primarily exerted through two main pathways: modulation of ion channels in smooth muscle cells and interaction with peripheral opioid receptors in the enteric nervous system.
Ion Channel Modulation
Trimebutine and nor-trimebutine directly influence the activity of several key ion channels in gastrointestinal smooth muscle cells, thereby regulating contractility.
-
Sodium Channel Blockade: Both Trimebutine and its metabolite nor-trimebutine are effective blockers of voltage-gated sodium channels in sensory neurons.[6] This action is believed to contribute to its local anesthetic properties and visceral analgesic effects.[7] Nor-trimebutine, in particular, shows a potent inhibitory effect on veratridine-induced glutamate (B1630785) release, which is comparable to the local anesthetic bupivacaine.[6]
-
Calcium Channel Inhibition: Trimebutine inhibits voltage-dependent L-type calcium channels in a concentration and voltage-dependent manner.[8] It displays a higher affinity for the inactivated state of these channels.[8] By blocking the influx of calcium into smooth muscle cells, Trimebutine reduces the amplitude of spontaneous contractions, leading to an antispasmodic effect, particularly at higher concentrations.[3][5]
-
Potassium Channel Inhibition: Trimebutine also inhibits outward potassium currents, including both Ca2+-dependent (IKCa) and Ca2+-independent (IKv) potassium currents.[9] This inhibition leads to membrane depolarization, which can enhance muscle contractions at lower concentrations.[3][9] This dual, concentration-dependent effect on ion channels underpins Trimebutine's ability to both stimulate and inhibit gut motility.[3]
Opioid Receptor Agonism
Trimebutine and its metabolites act as agonists at peripheral opioid receptors (mu, kappa, and delta) in the enteric nervous system.[4][10][11] This interaction contributes to the regulation of gastrointestinal motility and visceral sensitivity. It has a notable affinity for μ-opioid receptors, though lower than that of morphine.[10][12] This opioid receptor activity is crucial for its ability to induce premature phase III of the migrating motor complex, which helps to normalize bowel function.[11]
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for Trimebutine and its primary active metabolite, N-monodesmethyltrimebutine (nor-trimebutine).
| Compound | Target | Assay | Parameter | Value (µM) | Reference |
| Trimebutine | Sodium Channels | [3H]batrachotoxin binding | Ki | 2.66 ± 0.15 | [6] |
| Sodium Currents (DRG neurons) | Electrophysiology | IC50 | 0.83 ± 0.09 | [6] | |
| Potassium Currents (DRG neurons) | Electrophysiology | IC50 | 23 ± 6 | [6] | |
| Ca2+ Current (ileal smooth muscle) | Electrophysiology (HP -40mV) | IC50 | 7 | [8] | |
| Ca2+ Current (ileal smooth muscle) | Electrophysiology (HP -60mV) | IC50 | 36 | [8] | |
| Ca2+-independent K+ current (IKv) | Electrophysiology | IC50 | 7.6 | [9] | |
| Ca2+-dependent K+ current (IKCa) | Electrophysiology | IC50 | 23.5 | [9] | |
| Nor-trimebutine | Sodium Channels | [3H]batrachotoxin binding | Ki | 0.73 ± 0.02 | [6] |
| Sodium Currents (DRG neurons) | Electrophysiology | IC50 | 1.23 ± 0.19 | [6] | |
| Veratridine-induced glutamate release | Functional Assay | IC50 | 8.5 | [6] |
Signaling Pathways and Experimental Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows related to Trimebutine's mechanism of action.
Caption: Signaling pathway of Trimebutine and Nor-trimebutine.
References
- 1. scbt.com [scbt.com]
- 2. usbio.net [usbio.net]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Trimebutine: a state-of-the-art review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacological properties of trimebutine and N-monodesmethyltrimebutine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Trimebutine Maleate? [synapse.patsnap.com]
- 8. Effect of trimebutine on voltage-activated calcium current in rabbit ileal smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of trimebutine on K+ current in rabbit ileal smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The opioid receptor selectivity for trimebutine in isolated tissues experiments and receptor binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Trimebutine - Wikipedia [en.wikipedia.org]
- 12. The Opioid Receptor Selectivity for Trimebutine in Isolated Tissues Experiments and Receptor Binding Studies [jstage.jst.go.jp]
The Pharmacokinetic Profile of Deuterated Trimebutine Metabolites: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the pharmacokinetics of deuterated trimebutine (B1183) and its metabolites. By leveraging the kinetic isotope effect, deuterium (B1214612) substitution has been investigated as a strategy to modulate the metabolic fate of trimebutine, a spasmolytic agent used for irritable bowel syndrome (IBS) and other gastrointestinal motility disorders. This document synthesizes available data on the metabolic pathways, details relevant experimental methodologies, and visualizes the associated signaling mechanisms.
Executive Summary
Trimebutine undergoes extensive first-pass metabolism, primarily through two competing pathways: N-demethylation and ester hydrolysis. Its main active metabolite is N-monodesmethyltrimebutine (nortrimebutine). Studies utilizing deuterium-labeled analogues of trimebutine metabolites have been instrumental in elucidating these complex metabolic routes. The foundational research in this area demonstrates that deuteration can significantly alter the preference for these pathways, providing a tool to potentially improve the drug's pharmacokinetic profile. This guide will delve into the specifics of these findings, presenting the available quantitative data, the methodologies used to obtain it, and the underlying biological pathways.
Comparative Pharmacokinetics of Trimebutine and its Deuterated Metabolites
While comprehensive pharmacokinetic parameters (Cmax, Tmax, AUC) for deuterated trimebutine itself are not extensively available in public literature, studies on its deuterated metabolites offer significant insights into how isotopic substitution affects its metabolic fate. The primary study in this domain involved the simultaneous administration of trimebutine maleate (B1232345) and a deuterium-labeled version of its hydrolyzed metabolite, 2-dimethylamino-2-phenylbutanol-d3.
Quantitative Data Summary
The following tables summarize the pharmacokinetic parameters for non-deuterated trimebutine and its primary active metabolite, N-desmethyltrimebutine, in humans, which serve as a baseline for understanding the potential impact of deuteration.
Table 1: Pharmacokinetic Parameters of Trimebutine (Non-Deuterated) in Healthy Volunteers
| Parameter | Value | Conditions |
| Tmax (Peak Plasma Time) | 0.80 - 1.5 hours | Single oral dose |
| Cmax (Max. Concentration) | Dose-dependent | Single oral dose |
| t½ (Elimination Half-life) | ~2.77 hours | Single 200 mg oral dose |
| Protein Binding | Minimal (~5%) | in vivo and in vitro |
| Excretion | Predominantly renal (~94%) | Oral administration |
Table 2: Pharmacokinetic Parameters of N-desmethyltrimebutine (Non-Deuterated) in Healthy Volunteers
| Parameter | Value | Conditions |
| Tmax (Peak Plasma Time) | 1.0 - 2.0 hours | Following oral trimebutine |
| Cmax (Max. Concentration) | Higher than parent drug | Following oral trimebutine |
| t½ (Elimination Half-life) | ~9.2 hours | Following oral trimebutine |
| Bioavailability | Main entity in plasma | Due to high first-pass metabolism |
Note: The data for these tables is compiled from multiple sources providing pharmacokinetic data on non-deuterated trimebutine and its metabolites.[1][2]
A pivotal study using a deuterium-labeled metabolite provided a qualitative comparison of urinary metabolite excretion in animal models, highlighting the impact of deuteration on metabolic pathways.[3]
Table 3: Relative Urinary Excretion of Alcohol-Moiety Metabolites in Dogs
| Compound Administered | Metabolite Profile | Implication |
| Trimebutine | N-demethylated metabolites > Hydrolyzed metabolite | Preferential N-demethylation followed by hydrolysis |
| Deuterated Hydrolyzed Metabolite (d3) | Hydrolyzed metabolite >> N-demethylated metabolites | Predominance of direct conjugation over N-demethylation |
This table is a qualitative summary based on the findings of Miura et al. (1989), which showed the order of quantities of metabolites.[3]
Experimental Protocols
The following sections detail the methodologies employed in the study of deuterated trimebutine metabolites.
In Vivo Animal Studies Protocol
This protocol is based on the foundational study investigating the metabolic pathways of trimebutine using a deuterated metabolite.[3]
-
Animal Models: Male Beagle dogs and Wistar rats.
-
Drug Administration: Simultaneous oral administration of trimebutine maleate (e.g., 10 or 50 µmol/kg) and its deuterium-labeled hydrolyzed metabolite, 2-dimethylamino-2-phenylbutanol-d3.
-
Sample Collection: Urine is collected over a 24-hour period post-administration.
-
Sample Preparation for GC/MS Analysis:
-
An aliquot of urine is adjusted to an alkaline pH.
-
Extraction of metabolites is performed using an organic solvent (e.g., dichloromethane).
-
The organic layer is evaporated to dryness.
-
Derivatization of the residue is carried out to improve volatility for GC analysis (e.g., using N,O-bis(trimethylsilyl)acetamide).
-
-
GC/MS Analysis:
-
Gas Chromatograph: Equipped with a capillary column suitable for separating drug metabolites (e.g., a fused silica (B1680970) column with a non-polar stationary phase).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A gradient temperature program is used to ensure the separation of different metabolites.
-
Mass Spectrometer: Operated in electron impact (EI) mode. Data is acquired in selected ion monitoring (SIM) mode to quantify the specific deuterated and non-deuterated metabolites based on their characteristic mass-to-charge ratios (m/z).
-
In Vitro Metabolism Studies Protocol
-
Preparation of Liver Microsomes: Liver microsomes are prepared from dogs and rats to study enzymatic activities.[3]
-
Incubation: Trimebutine or its deuterated metabolite is incubated with the liver microsomes in the presence of an NADPH-generating system.
-
Analysis: The reaction is stopped, and the mixture is analyzed by HPLC or GC/MS to determine the rate of N-demethylation and ester hydrolysis.[3][4]
Signaling Pathways and Mechanism of Action
Trimebutine exerts its effects on gastrointestinal motility through a complex interaction with multiple receptor systems. Its primary mechanism involves agonism at peripheral opioid receptors and modulation of ion channels.[5] More recent research has also implicated its role in modulating inflammatory pathways.[6]
Opioid Receptor Signaling
Trimebutine acts as an agonist at μ, κ, and δ opioid receptors in the gastrointestinal tract.[5][7][8] This interaction leads to a dual effect on intestinal motility, either stimulating or inhibiting contractions depending on the physiological state of the gut.[9]
Anti-inflammatory Signaling Pathway
Recent studies have shown that trimebutine can suppress inflammatory responses by inhibiting Toll-like receptor (TLR) signaling pathways in macrophages.[6]
Experimental Workflow and Logical Relationships
The process of studying the pharmacokinetics of deuterated trimebutine metabolites follows a logical progression from synthesis to in vivo analysis.
Conclusion
The use of deuterium-labeled compounds has been a valuable tool in understanding the metabolic pathways of trimebutine. The available evidence indicates that deuteration can shift the metabolic preference away from N-demethylation and towards conjugation, which could have significant implications for the drug's efficacy and side-effect profile. While detailed quantitative pharmacokinetic data for deuterated trimebutine itself remains to be fully elucidated in the public domain, the foundational studies provide a strong basis for further research. The experimental protocols and signaling pathway information presented in this guide offer a framework for scientists and drug development professionals to design and interpret future studies in this promising area of pharmaceutical research.
References
- 1. Pharmacokinetics and bioequivalence of two trimebutine formulations in healthy volunteers using desmethyl-trimebutine levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of methylamino-2-phenyl-2-butyl-3,4,5-trimethoxybenzoate, the main bioactive metabolite of trimebutine maleate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studies of metabolic pathways of trimebutine by simultaneous administration of trimebutine and its deuterium-labeled metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Trimebutine suppresses Toll-like receptor 2/4/7/8/9 signaling pathways in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Interaction of trimebutine and Jo-1196 (fedotozine) with opioid receptors in the canine ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Dual effect of trimebutine on contractility of the guinea pig ileum via the opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Deuterium Isotope Effects on Trimebutine Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trimebutine (B1183), a spasmolytic agent used for functional gastrointestinal disorders, undergoes extensive first-pass metabolism, primarily through two competing pathways: N-demethylation and ester hydrolysis. The N-demethylation pathway, mediated in large part by the cytochrome P450 enzyme CYP3A4, represents a key target for metabolic stabilization. The strategic substitution of hydrogen with its heavy isotope, deuterium (B1214612), at the N-methyl groups offers a promising approach to attenuate the rate of this metabolic process. This is due to the kinetic isotope effect (KIE), where the greater mass of deuterium results in a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond, making it more difficult for the enzyme to cleave. This guide provides a detailed overview of trimebutine metabolism, summarizes quantitative data from key studies, details relevant experimental protocols, and discusses the rationale and potential for creating a deuterated version of trimebutine with an improved pharmacokinetic profile.
Introduction to Trimebutine Metabolism
Trimebutine (2-(dimethylamino)-2-phenylbutyl 3,4,5-trimethoxybenzoate) is rapidly and extensively metabolized following oral administration, leading to low systemic exposure of the parent drug.[1][2] The primary metabolic transformations are:
-
N-demethylation: Sequential removal of the two methyl groups from the tertiary amine, producing the active metabolite N-desmethyltrimebutine (nortrimebutine) and subsequently N-didesmethyltrimebutine.[3] Nortrimebutine itself possesses pharmacological activity.[3] Studies suggest that CYP3A4 is a major enzyme responsible for this pathway.
-
Ester Hydrolysis: Cleavage of the ester bond to yield 3,4,5-trimethoxybenzoic acid and 2-dimethylamino-2-phenylbutanol.[4]
These two pathways compete, and the predominance of one over the other can be influenced by factors such as species and the lipophilicity of the substrate.[4] Subsequent to these initial steps, metabolites can undergo further conjugation, such as glucuronidation.[3]
The Rationale for Deuteration
The principle behind using deuterium in drug design is the Kinetic Isotope Effect (KIE) . The C-D bond has a lower vibrational energy and is stronger than a C-H bond.[5] For a metabolic reaction where the cleavage of a C-H bond is the rate-limiting step, substituting hydrogen with deuterium can significantly slow down the reaction rate.[6]
In the case of trimebutine, the N-demethylation pathway is a prime candidate for deuteration. By replacing the hydrogen atoms on the N-methyl groups with deuterium (to create, for example, a trimebutine-d6 analog), the rate of CYP3A4-mediated metabolism at this position is expected to decrease. This could lead to several potential pharmacokinetic advantages:
-
Increased Parent Drug Exposure: A slower metabolic rate would increase the half-life (t½) and area-under-the-curve (AUC) of trimebutine.
-
Reduced Metabolite Load: The formation of N-desmethyltrimebutine would be slowed.
-
Improved Bioavailability: Attenuating first-pass metabolism could increase the amount of active parent drug reaching systemic circulation.
Visualization of Metabolic Pathways and Experimental Workflows
The following diagrams illustrate the key metabolic pathways of trimebutine and a typical experimental workflow for studying its metabolism using isotopic labeling.
Caption: Metabolic pathways of Trimebutine.
Caption: Workflow for a deuterium-tracer metabolism study.
Quantitative Data from Isotopic Labeling Studies
Table 1: Relative Abundance of Urinary Alcohol-Moiety Metabolites in Dogs [4]
| Compound Administered | Metabolite II (Unchanged Alcohol) | Metabolite III (Mono-demethylated) | Metabolite IV (Di-demethylated) | Inferred Primary Pathway |
| Trimebutine (I) | + | +++ | ++ | N-Demethylation |
| Alcohol-d3 (II-d3) | +++ | ++ | + | Conjugation > N-Demethylation |
(Relative abundance denoted by +, ++, +++)
Table 2: In Vitro Metabolic Activities in Liver & Intestinal Preparations [4]
| Species | Ester Hydrolyzing Activity | N-Demethylating Activity | Conjugating Activity |
| Rat | High | High | Low |
| Dog | Low | Low | High |
Experimental Protocols
The following protocols are based on the methodologies described in the literature for studying trimebutine metabolism.[4]
In Vivo Animal Studies (Rat and Dog Model)
-
Test Articles: Trimebutine maleate (B1232345) and a deuterated version of its hydrolyzed metabolite, 2-dimethylamino-2-phenylbutanol-d3 (Alcohol-d3).
-
Animal Models: Male Wistar rats and male beagle dogs.
-
Administration: Simultaneous oral administration of trimebutine (50 µmol/kg) and Alcohol-d3 (10 µmol/kg) suspended in a 0.5% gum arabic solution.
-
Sample Collection: Urine was collected for 24 hours post-administration using metabolism cages. Samples were stored frozen until analysis.
-
Sample Preparation for Analysis:
-
An aliquot of urine is adjusted to pH 9.5 with sodium carbonate.
-
Internal standard (e.g., an analog compound) is added.
-
Metabolites are extracted with an organic solvent like dichloromethane.
-
The organic layer is evaporated to dryness under a stream of nitrogen.
-
The residue is derivatized (e.g., with trifluoroacetic anhydride) to improve chromatographic properties and mass spectrometric sensitivity.
-
-
Analysis: The derivatized extract is analyzed by Gas Chromatography/Mass Spectrometry (GC/MS) to separate and quantify the parent alcohol-moiety metabolites and their demethylated products.
In Vitro Metabolism (Liver Microsomes)
-
Preparation of Microsomes:
-
Livers and small intestines are excised from rats and dogs.
-
Tissues are homogenized in a cold buffer solution (e.g., 0.1 M potassium phosphate (B84403) buffer, pH 7.4).
-
The homogenate is centrifuged at 9,000g for 20 minutes to remove cell debris (supernatant is the S9 fraction).
-
The S9 fraction is then ultracentrifuged at 105,000g for 60 minutes. The resulting pellet is the microsomal fraction.
-
The pellet is washed, re-suspended in buffer, and protein concentration is determined (e.g., by the Lowry method).
-
-
Incubation for N-demethylation:
-
The incubation mixture contains: liver microsomes (e.g., 0.5 mg protein/mL), substrate (trimebutine), and a buffer solution.
-
The reaction is initiated by adding an NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
The mixture is incubated in a shaking water bath at 37°C for a specified time (e.g., 20 minutes).
-
The reaction is terminated by adding a quenching solvent (e.g., ice-cold acetone).
-
-
Analysis: The amount of metabolite (e.g., N-desmethyltrimebutine) formed is quantified, often by measuring the production of formaldehyde (B43269) using a specific colorimetric reagent (e.g., Nash's reagent).
Conclusion and Future Directions
The metabolism of trimebutine is well-characterized, with N-demethylation and ester hydrolysis being the principal pathways. The use of deuterium-labeled tracers has been instrumental in elucidating the competitive nature of these routes in different species.[4] While these studies did not focus on creating a metabolically stable deuterated drug, they laid the essential groundwork.
The logical next step in drug development would be the synthesis and evaluation of trimebutine deuterated at the N-methyl positions (trimebutine-d6). Such a compound is predicted to exhibit a significant kinetic isotope effect, leading to attenuated CYP3A4-mediated N-demethylation. This would likely result in an improved pharmacokinetic profile, characterized by a longer half-life and greater systemic exposure of the parent compound. Future research should focus on head-to-head in vitro microsomal stability assays and in vivo pharmacokinetic studies comparing trimebutine with its deuterated analog to quantify the therapeutic potential of this modification.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Pharmacokinetics and bioequivalence of two trimebutine formulations in healthy volunteers using desmethyl-trimebutine levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Trimebutine | C22H29NO5 | CID 5573 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Studies of metabolic pathways of trimebutine by simultaneous administration of trimebutine and its deuterium-labeled metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 6. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: N-Benzyl N-Demethyl Trimebutine-d5 (CAS: 1330189-05-3)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of N-Benzyl N-Demethyl Trimebutine-d5, a deuterated analog of a Trimebutine (B1183) metabolite. This document is intended for researchers, scientists, and professionals in drug development, offering comprehensive data, experimental protocols, and visualizations to support its application in scientific research, particularly in pharmacokinetic and metabolic studies.
Core Compound Information
This compound is a stable isotope-labeled compound used as an intermediate in the preparation of labeled Trimebutine metabolites. Its primary application is as an internal standard in bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS/MS), for the accurate quantification of Trimebutine and its metabolites in biological matrices.
Physicochemical Properties
| Property | Value |
| CAS Number | 1330189-05-3 |
| Molecular Formula | C₂₈H₂₈D₅NO₅ |
| Molecular Weight | 468.60 g/mol |
| Appearance | White to Off-White Solid |
| Solubility | Soluble in Methanol (B129727), Acetonitrile (B52724), DMSO, and Dichloromethane |
| Storage | Store at 2-8°C, protected from light |
Scientific Context: Trimebutine and its Metabolism
To understand the application of this compound, it is essential to be familiar with the pharmacology of its parent compound, Trimebutine.
Trimebutine is a gastrointestinal motility regulator used in the treatment of irritable bowel syndrome (IBS) and other functional gastrointestinal disorders.[1] Its mechanism of action is complex, primarily involving interaction with peripheral opioid receptors (μ, δ, and κ) and modulation of ion channels (calcium and potassium) in the smooth muscle of the gut.[1]
Trimebutine undergoes extensive first-pass metabolism in the liver, with two primary pathways:
-
N-demethylation: This process leads to the formation of N-desmethyltrimebutine (nor-trimebutine), which is the main active metabolite.[1]
-
Ester hydrolysis: This pathway results in the cleavage of the ester bond.[2][3]
The deuterated internal standard, this compound, is designed to mimic the behavior of the N-demethylated metabolite during sample analysis, ensuring accurate quantification.
Trimebutine Signaling and Metabolic Pathways
The following diagrams illustrate the key signaling and metabolic pathways of Trimebutine.
Caption: Trimebutine's multifaceted signaling pathway in gastrointestinal smooth muscle cells.
Caption: Primary metabolic pathways of Trimebutine in the liver.
Experimental Protocols
This compound is ideally suited as an internal standard for the quantification of Trimebutine's active metabolite, N-desmethyltrimebutine, in biological samples. Below is a representative experimental protocol for LC-MS/MS analysis.
Quantification of N-desmethyltrimebutine in Human Plasma
Objective: To determine the concentration of N-desmethyltrimebutine in human plasma samples using a validated LC-MS/MS method with this compound as an internal standard.
Materials:
-
Human plasma (K₂EDTA as anticoagulant)
-
N-desmethyltrimebutine reference standard
-
This compound (Internal Standard, IS)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Water, ultrapure
Procedure:
-
Preparation of Stock and Working Solutions:
-
Prepare stock solutions of N-desmethyltrimebutine and the IS in methanol at a concentration of 1 mg/mL.
-
Prepare serial dilutions of the N-desmethyltrimebutine stock solution with 50:50 (v/v) methanol:water to create calibration standards.
-
Prepare a working solution of the IS at an appropriate concentration (e.g., 100 ng/mL) in methanol.
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (calibration standard, quality control, or unknown sample), add 20 µL of the IS working solution.
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Conditions:
| Parameter | Condition |
| LC System | Agilent 1200 Series or equivalent |
| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | N-desmethyltrimebutine: [Precursor ion]⁺ → [Product ion]⁺IS (d5): [Precursor ion+5]⁺ → [Product ion]⁺ |
| Collision Energy | Optimized for each transition |
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the IS against the analyte concentration.
-
Determine the concentration of N-desmethyltrimebutine in the unknown samples by interpolation from the calibration curve.
Experimental Workflow Diagram
Caption: A typical workflow for the quantification of N-desmethyltrimebutine in plasma.
Quantitative Data Summary
The following tables summarize key pharmacokinetic parameters for Trimebutine and its active metabolite, N-desmethyltrimebutine, obtained from various studies. These values can vary depending on the study population and dosage.
Pharmacokinetic Parameters of Trimebutine (200 mg oral dose)
| Parameter | Value | Reference |
| Tmax (h) | 0.88 | [1] |
| Cmax (ng/mL) | Varies significantly | - |
| t½ (h) | 2.77 | [1] |
| Oral Bioavailability (%) | ~100 (maleate salt) | [1] |
Pharmacokinetic Parameters of N-desmethyltrimebutine (after 200 mg Trimebutine oral dose)
| Parameter | Value | Reference |
| Tmax (h) | 1.0 - 2.0 | [4] |
| Cmax (ng/mL) | ~700 - 1500 | [4] |
| t½ (h) | 7.0 - 11.0 | [4] |
| AUC₀-t (ng·h/mL) | ~3000 - 6000 | [4] |
Note: Cmax and AUC values for N-desmethyltrimebutine are significantly higher than those of the parent drug due to extensive first-pass metabolism.
Conclusion
This compound is a critical tool for researchers and drug development professionals engaged in the study of Trimebutine. Its use as an internal standard in LC-MS/MS assays allows for the generation of highly accurate and precise pharmacokinetic and metabolic data for Trimebutine's primary active metabolite. This technical guide provides the foundational knowledge and procedural outlines necessary for the effective implementation of this deuterated compound in a research setting.
References
- 1. Trimebutine - Wikipedia [en.wikipedia.org]
- 2. Trimebutine | C22H29NO5 | CID 5573 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Studies of metabolic pathways of trimebutine by simultaneous administration of trimebutine and its deuterium-labeled metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An Automated Method for the Determination of Trimebutine and N-Mono-Desmethyl Trimebutine by On-Line Turbulent Flow Coupled with Liquid Chromatography-Tandem Mass Spectrometry in Human Plasma: Application to a Fatal Poisoning Case with Toxicokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Activity of N-Benzyl N-Demethyl Trimebutine-d5: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the biological activity of N-Benzyl N-Demethyl Trimebutine-d5. This compound is a deuterated and benzyl-protected synthetic intermediate of N-monodesmethyltrimebutine (nortrimebutine), the principal and pharmacologically active metabolite of Trimebutine (B1183). While this compound itself is not biologically active, its relevance lies in its role as a labeled precursor for studying nortrimebutine. This document will, therefore, focus on the well-documented biological activities of nortrimebutine, including its mechanism of action, effects on various physiological systems, and relevant experimental data.
Introduction: From Trimebutine to its Active Metabolite
Trimebutine is a spasmolytic agent utilized in the treatment of irritable bowel syndrome (IBS) and other gastrointestinal motility disorders.[1][2] It exerts its effects through a complex mechanism involving interactions with opioid receptors and ion channels in the gastrointestinal tract.[3] Following oral administration, Trimebutine undergoes extensive first-pass metabolism in the liver, leading to the formation of its primary active metabolite, N-monodesmethyltrimebutine, also known as nortrimebutine.[2][4][5][6] Nortrimebutine is largely responsible for the sustained therapeutic effects of Trimebutine.[5]
The subject of this guide, this compound, is a stable isotope-labeled synthetic intermediate. The deuterium (B1214612) labeling (-d5) facilitates its use in pharmacokinetic and metabolic studies, while the N-benzyl group serves as a protecting group during chemical synthesis. For the purpose of understanding its biological relevance, this guide will focus on the activity of the de-benzylated and non-deuterated form, nortrimebutine.
Metabolic Pathway of Trimebutine
Trimebutine is rapidly absorbed and metabolized, with nortrimebutine being the major pharmacologically active metabolite.[4][5] The metabolic cascade can proceed through sequential N-demethylation and hydrolysis.
Caption: Metabolic pathway of Trimebutine.
Mechanism of Action of Nortrimebutine
Nortrimebutine shares and, in some cases, enhances the multimodal mechanism of action of its parent compound, Trimebutine. Its effects are primarily mediated through interactions with ion channels and opioid receptors.
Interaction with Ion Channels
A significant aspect of nortrimebutine's activity is its ability to modulate various ion channels, contributing to its local anesthetic and spasmolytic effects.
-
Sodium Channels: Nortrimebutine is a potent blocker of voltage-gated sodium channels.[7] This action is believed to underlie its local anesthetic properties and its ability to reduce visceral hypersensitivity, a key feature of IBS.[8]
-
Potassium Channels: Trimebutine has been shown to have limited effects on potassium currents.[7]
-
Calcium Channels: While Trimebutine inhibits L-type calcium channels at high concentrations, studies on nortrimebutine's specific effects on calcium channels are less detailed but it is presumed to contribute to the overall effect on smooth muscle contractility.[1]
Caption: Nortrimebutine's action on sodium channels.
Opioid Receptor Modulation
Both Trimebutine and nortrimebutine act as agonists at peripheral mu (μ), delta (δ), and kappa (κ) opioid receptors in the gastrointestinal tract.[1][2][3] This interaction is crucial for the regulation of intestinal motility, where it can either stimulate or inhibit contractions depending on the physiological state of the gut.[2]
Quantitative Data on Biological Activity
The following tables summarize key quantitative data from preclinical studies on nortrimebutine and its parent compound, Trimebutine.
Table 1: Affinity for Sodium Channels
| Compound | Target | Assay | Ki (μM) | Reference |
| Nortrimebutine (nor-TMB) | Sodium Channels | [3H]batrachotoxin displacement | 0.73 ± 0.02 | [7] |
| Trimebutine (TMB) | Sodium Channels | [3H]batrachotoxin displacement | 2.66 ± 0.15 | [7] |
| Bupivacaine | Sodium Channels | [3H]batrachotoxin displacement | 7.1 ± 0.9 | [7] |
Table 2: Inhibition of Ion Currents and Neurotransmitter Release
| Compound | Effect | IC50 (μM) | Experimental Model | Reference |
| Nortrimebutine (nor-TMB) | Block of sodium currents | 1.23 ± 0.19 | Rat dorsal root ganglia neurons | [7] |
| Trimebutine (TMB) | Block of sodium currents | 0.83 ± 0.09 | Rat dorsal root ganglia neurons | [7] |
| Nortrimebutine (nor-TMB) | Block of veratridine-induced glutamate release | 8.5 | Rat spinal cord slices | [7] |
| Trimebutine (TMB) | Block of veratridine-induced glutamate release | >100 (50% inhibition at 100 μM) | Rat spinal cord slices | [7] |
| Trimebutine (TMB) | Block of potassium currents | 23 ± 6 (at 10 μM) | Rat dorsal root ganglia neurons | [7] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. The following outlines the key experimental protocols used to characterize the biological activity of nortrimebutine.
Radioligand Binding Assay for Sodium Channel Affinity
-
Objective: To determine the binding affinity of nortrimebutine to sodium channels.
-
Methodology:
-
Preparation of rat cerebral cortex membranes.
-
Incubation of membranes with the radioligand [3H]batrachotoxin in the presence of various concentrations of the test compound (nortrimebutine, Trimebutine, or bupivacaine).
-
Separation of bound and free radioligand by filtration.
-
Quantification of radioactivity using liquid scintillation counting.
-
Calculation of the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
Patch-Clamp Electrophysiology for Ion Channel Blockade
-
Objective: To measure the inhibitory effect of nortrimebutine on sodium and potassium currents.
-
Methodology:
-
Isolation and culture of dorsal root ganglia neurons from rats.
-
Whole-cell patch-clamp recordings to measure ionic currents.
-
Application of voltage protocols to elicit sodium or potassium currents.
-
Perfusion of the cells with varying concentrations of nortrimebutine or Trimebutine.
-
Measurement of the reduction in current amplitude to determine the half-maximal inhibitory concentration (IC50).
-
Glutamate Release Assay
-
Objective: To assess the effect of nortrimebutine on neurotransmitter release.
-
Methodology:
-
Preparation of rat spinal cord slices.
-
Pre-incubation of slices with the test compound (nortrimebutine or Trimebutine).
-
Stimulation of glutamate release using veratridine.
-
Collection of the superfusate.
-
Quantification of glutamate concentration in the superfusate using high-performance liquid chromatography (HPLC).
-
Calculation of the IC50 value for the inhibition of glutamate release.
-
Caption: Workflow for Glutamate Release Assay.
Conclusion
This compound is a valuable research tool for studying the pharmacokinetics and metabolism of Trimebutine. The biological activity of its de-protected and non-deuterated counterpart, nortrimebutine, is of significant pharmacological interest. Nortrimebutine exhibits a multimodal mechanism of action, primarily through the blockade of voltage-gated sodium channels and modulation of peripheral opioid receptors. These actions contribute to its efficacy in managing symptoms of irritable bowel syndrome and other gastrointestinal motility disorders. Further research into the specific effects of nortrimebutine on different ion channel subtypes and its downstream signaling pathways will continue to enhance our understanding of its therapeutic potential.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Trimebutine - Wikipedia [en.wikipedia.org]
- 3. Trimebutine: mechanism of action, effects on gastrointestinal function and clinical results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Trimebutine | C22H29NO5 | CID 5573 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Trimebutine Maleate? [synapse.patsnap.com]
- 6. Trimebutine [medbox.iiab.me]
- 7. Pharmacological properties of trimebutine and N-monodesmethyltrimebutine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Guide: N-Benzyl N-Demethyl Trimebutine-d5 for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on N-Benzyl N-Demethyl Trimebutine-d5, a deuterated internal standard essential for the accurate quantification of trimebutine (B1183) and its metabolites in complex biological matrices. This document outlines its chemical properties, lists reputable suppliers, and offers a detailed, representative experimental protocol for its use in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis.
Core Compound Information
This compound is the deuterium-labeled analog of N-Benzyl N-Demethyl Trimebutine, a metabolite of the gastrointestinal motility modulator, Trimebutine. The incorporation of five deuterium (B1214612) atoms provides a stable mass shift, making it an ideal internal standard for isotope dilution mass spectrometry. Its use is critical for correcting for variability during sample preparation and analysis, thereby enhancing the accuracy and precision of quantitative methods.
Supplier and Product Information
The following table summarizes key information from various suppliers of this compound for research purposes. Please note that availability and product details are subject to change, and it is recommended to consult the suppliers' websites for the most current information.
| Supplier | CAS Number | Molecular Formula | Molecular Weight | Purity/Grade | Notes |
| Santa Cruz Biotechnology | 1330189-05-3[1] | C₂₈H₂₈D₅NO₅[1] | 468.6 g/mol [1] | Research Grade | Biochemical for proteomics research. |
| MyBioSource | 1330189-05-3 | C₂₈H₂₈D₅NO₅ | 468.6 g/mol | Research Grade[2] | For metabolic research studies.[2] |
| Pharmaffiliates | 1330189-05-3[3] | C₂₈H₂₈D₅NO₅[3][4] | 468.60 g/mol [3][4] | High Purity | Intermediate in the preparation of labeled Trimebutine metabolites.[3] |
| Clinivex | 1330189-05-3[5] | C₂₈H₂₈D₅NO₅ | 468.6 g/mol | Reference Standard | For laboratory and research use only.[5] |
| MedChemExpress | 1330189-05-3[6] | C₂₈H₂₈D₅NO₅ | 468.6 g/mol | >98% | Deuterium labeled N-Benzyl N-Demethyl Trimebutine.[6] |
| LGC Standards | 1330189-05-3[7] | C₂₈H₂₈D₅NO₅ | 468.6 g/mol | Neat | - |
| United States Biological | 1330189-05-3 | C₂₈H₂₈D₅NO₅ | 468.6 g/mol | Research Grade | White Solid. |
| ChemicalBook | 1330189-05-3[8] | C₂₈H₃₃NO₅ | 463.57 g/mol | - | Lists various suppliers. |
Metabolic Pathway of Trimebutine
Trimebutine undergoes extensive first-pass metabolism in the liver. The primary active metabolite is Nortrimebutine (N-monodesmethyltrimebutine).[9] Further demethylation can occur, and hydrolysis of the ester bond is another key metabolic step.[9]
Experimental Protocols
While a specific, validated protocol for this compound is proprietary to the developing laboratory, a general and representative experimental workflow for the quantification of a target analyte in a biological matrix using a deuterated internal standard is provided below. This protocol is based on standard bioanalytical methods utilizing protein precipitation and LC-MS/MS.
Objective
To accurately quantify the concentration of a target analyte (e.g., N-Benzyl N-Demethyl Trimebutine) in a biological sample (e.g., plasma, urine) using this compound as an internal standard.
Materials and Reagents
-
Biological matrix (e.g., human plasma)
-
Target analyte standard
-
This compound (Internal Standard, IS)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Deionized water
-
Microcentrifuge tubes
-
Autosampler vials
Stock and Working Solutions Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of the target analyte and the deuterated internal standard in methanol.
-
Working Standard Solutions: Serially dilute the analyte stock solution with a 50:50 methanol:water mixture to prepare a series of calibration standards.
-
Internal Standard Spiking Solution: Dilute the deuterated internal standard stock solution to a fixed concentration (e.g., 50 ng/mL) with acetonitrile. This will be used for protein precipitation.
Sample Preparation (Protein Precipitation)
-
Aliquoting: To 100 µL of each sample (calibrator, quality control, or unknown) in a microcentrifuge tube, add 10 µL of a blank diluent (to maintain volume consistency).
-
Spiking: Add 300 µL of the internal standard spiking solution (in cold acetonitrile) to each tube.
-
Precipitation: Vortex each tube vigorously for 30 seconds to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the tubes at high speed (e.g., 13,000 rpm) for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate the analyte from matrix components.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Determine the optimal precursor-to-product ion transitions for both the analyte and the deuterated internal standard.
-
Data Analysis
-
Peak Integration: Integrate the peak areas for the analyte and the internal standard for each sample.
-
Ratio Calculation: Calculate the peak area ratio (analyte peak area / internal standard peak area).
-
Calibration Curve: Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards. A linear regression with a weighting factor (e.g., 1/x²) is typically used.
-
Quantification: Determine the concentration of the unknown samples by interpolating their peak area ratios on the calibration curve.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for using a deuterated internal standard in a quantitative bioanalytical assay.
References
- 1. scbt.com [scbt.com]
- 2. mybiosource.com [mybiosource.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. clinivex.com [clinivex.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | LGC Standards [lgcstandards.com]
- 8. 1330189-05-3 CAS Manufactory [chemicalbook.com]
- 9. go.drugbank.com [go.drugbank.com]
A Technical Guide to N-Benzyl N-Demethyl Trimebutine-d5 in Proteomics Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of N-Benzyl N-Demethyl Trimebutine-d5, a deuterated metabolite of Trimebutine, and its application as an internal standard in quantitative proteomics research. While direct proteomics studies featuring this specific molecule are not extensively published, this guide extrapolates its use based on the established principles of stable isotope labeling with mass spectrometry.
Introduction
This compound is the deuterium-labeled form of N-Benzyl N-Demethyl Trimebutine, a metabolite of the gastrointestinal motility regulator, Trimebutine.[1][2] The incorporation of five deuterium (B1214612) atoms (d5) results in a mass shift, making it an ideal internal standard for mass spectrometry-based quantification of its unlabeled counterpart in complex biological samples.[3] In proteomics, such stable isotope-labeled standards are crucial for achieving high accuracy and precision in quantifying protein and peptide modifications, as well as in pharmacokinetic and metabolic studies of the parent drug.[2][4]
Core Applications in Proteomics
The primary application of this compound in a proteomics context is as an internal standard for quantitative mass spectrometry. Its utility stems from its chemical identity to the endogenous analyte, ensuring identical ionization efficiency and chromatographic behavior, while its mass difference allows for distinct detection.
Key applications include:
-
Pharmacokinetic Studies: Quantifying the concentration of Trimebutine metabolites in biological fluids (plasma, urine) and tissues over time to understand the drug's absorption, distribution, metabolism, and excretion (ADME).
-
Metabolite Identification and Quantification: Accurately measuring the levels of specific drug metabolites to assess metabolic pathways and rates.
-
Drug Monitoring: Ensuring therapeutic drug levels are maintained and avoiding toxicity.
While not directly a tool for global proteomics (i.e., identifying and quantifying thousands of proteins), it is a critical reagent in targeted proteomics and metabolomics studies that are often integrated with broader proteomics experiments to understand a drug's mechanism of action and effects on the proteome.
Quantitative Data Presentation
The utility of this compound is demonstrated in its application for generating precise quantitative data. Below is a hypothetical table illustrating how data from a typical LC-MS/MS experiment using this internal standard might be presented.
| Analyte | Sample ID | Peak Area (Analyte) | Peak Area (Internal Standard) | Concentration (ng/mL) | % RSD |
| N-Benzyl N-Demethyl Trimebutine | QC_Low | 15,234 | 150,876 | 5.2 | 4.8 |
| N-Benzyl N-Demethyl Trimebutine | QC_Mid | 78,912 | 151,234 | 25.8 | 3.5 |
| N-Benzyl N-Demethyl Trimebutine | QC_High | 356,789 | 149,987 | 101.3 | 2.1 |
| N-Benzyl N-Demethyl Trimebutine | Sample_01 | 45,678 | 150,112 | 15.2 | N/A |
| N-Benzyl N-Demethyl Trimebutine | Sample_02 | 112,345 | 152,034 | 37.0 | N/A |
This table represents example data for illustrative purposes.
Experimental Protocols
A detailed methodology for a targeted quantitative analysis using this compound as an internal standard is provided below.
Objective: To quantify the concentration of N-Benzyl N-Demethyl Trimebutine in human plasma samples.
Materials:
-
N-Benzyl N-Demethyl Trimebutine (analyte standard)
-
This compound (internal standard)
-
Human plasma (K2EDTA)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Water, LC-MS grade
-
Solid Phase Extraction (SPE) cartridges
Protocol:
-
Standard and Internal Standard Preparation:
-
Prepare stock solutions of the analyte and internal standard in methanol (B129727) at 1 mg/mL.
-
Create a series of working standard solutions by serially diluting the analyte stock solution to create a calibration curve (e.g., 1-1000 ng/mL).
-
Prepare a working internal standard solution of this compound at a fixed concentration (e.g., 100 ng/mL).
-
-
Sample Preparation (Protein Precipitation & SPE):
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 20 µL of the internal standard working solution and vortex briefly.
-
Add 300 µL of cold acetonitrile to precipitate proteins. Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Condition an SPE cartridge according to the manufacturer's protocol.
-
Load the supernatant from the centrifugation step onto the SPE cartridge.
-
Wash the cartridge with an appropriate solvent to remove interferences.
-
Elute the analyte and internal standard with the elution solvent.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the sample in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A suitable gradient to separate the analyte from matrix components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
N-Benzyl N-Demethyl Trimebutine: Determine precursor and product ions (e.g., Q1: m/z 464.3 -> Q3: m/z [product ion]).
-
This compound: Q1: m/z 469.3 -> Q3: m/z [corresponding product ion].
-
-
Optimize collision energy and other MS parameters.
-
-
-
Data Analysis:
-
Integrate the peak areas for both the analyte and the internal standard for all samples, calibrators, and quality controls.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibrators.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Visualizations
Signaling Pathway of Parent Compound: Trimebutine
The parent compound, Trimebutine, exerts its effects on the gastrointestinal tract through a complex mechanism involving opioid receptors and the modulation of ion channels.[5][6]
Caption: Mechanism of action of Trimebutine on GI motility.
Experimental Workflow for Quantitative Proteomics
The following diagram illustrates a typical workflow for a targeted quantitative proteomics experiment using a stable isotope-labeled internal standard.
Caption: Workflow for targeted quantification using an internal standard.
Conclusion
This compound serves as a valuable tool in the field of proteomics and metabolomics, particularly for the precise and accurate quantification of its non-labeled analogue. Its use as an internal standard is fundamental to robust analytical method development for pharmacokinetic and drug metabolism studies. The methodologies and workflows described in this guide provide a framework for researchers to effectively utilize this and other stable isotope-labeled compounds in their research endeavors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. medchemexpress.com [medchemexpress.com]
- 4. US20140081019A1 - Process for the preparation of deuterated compounds containing n-alkyl groups - Google Patents [patents.google.com]
- 5. Trimebutine: mechanism of action, effects on gastrointestinal function and clinical results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Note: High-Throughput Quantification of Trimebutine and its Metabolites in Human Plasma using LC-MS/MS with a Novel Deuterated Internal Standard
For research, scientific, and drug development professionals.
Abstract
This application note details a robust and sensitive LC-MS/MS method for the simultaneous quantification of trimebutine (B1183) (TMB) and its primary active metabolite, N-desmethyltrimebutine (nor-TMB), in human plasma. The method utilizes a novel stable isotope-labeled internal standard, N-Benzyl N-Demethyl Trimebutine-d5, to ensure high accuracy and precision. A streamlined protein precipitation-based sample preparation protocol allows for high-throughput analysis, making this method ideal for pharmacokinetic studies in drug development. The method was validated according to regulatory guidelines, demonstrating excellent linearity, precision, accuracy, and recovery.
Introduction
Trimebutine is a non-competitive spasmolytic agent that acts directly on the smooth muscle of the gastrointestinal tract.[1][2] It is widely prescribed for the treatment of irritable bowel syndrome and other functional gastrointestinal disorders. The clinical efficacy of trimebutine is attributed to both the parent drug and its active metabolites, primarily N-desmethyltrimebutine (nor-TMB) and N-didemethyltrimebutine.[3][4] Accurate and reliable quantification of trimebutine and its metabolites in biological matrices is crucial for pharmacokinetic and bioavailability studies.
This application note describes a sensitive and selective LC-MS/MS method for the simultaneous determination of trimebutine and nor-TMB in human plasma. The use of a stable isotope-labeled internal standard, this compound, which is structurally similar to the analytes, minimizes variability due to matrix effects and sample processing, thereby enhancing the robustness and reliability of the assay. The simple protein precipitation extraction procedure is amenable to high-throughput automated sample processing.
Experimental Protocols
Materials and Reagents
-
Trimebutine Maleate (B1232345) reference standard
-
N-desmethyltrimebutine (nor-TMB) reference standard
-
This compound (Internal Standard, IS)
-
HPLC-grade acetonitrile (B52724), methanol (B129727), and water
-
Formic acid, analytical grade
-
Human plasma (K2EDTA)
Standard Solutions
Stock solutions of trimebutine, nor-TMB (1 mg/mL), and the internal standard (1 mg/mL) were prepared in methanol. Working standard solutions were prepared by serial dilution of the stock solutions with a mixture of methanol and water (1:1, v/v). Calibration standards and quality control (QC) samples were prepared by spiking blank human plasma with the appropriate working standard solutions.
Sample Preparation
-
Allow all frozen plasma samples, calibration standards, and QC samples to thaw at room temperature.
-
To 100 µL of plasma in a 1.5 mL microcentrifuge tube, add 10 µL of the internal standard working solution (containing this compound).
-
Vortex for 10 seconds to mix.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Inject an aliquot of the supernatant into the LC-MS/MS system.
It has been noted that N-desmethyltrimebutine can form an unstable glucuronide conjugate in vivo.[5][6] For the determination of total nor-TMB, an acidification step can be introduced to hydrolyze the glucuronide.[5][6] This involves the addition of a small volume of a strong acid (e.g., perchloric acid) to the plasma sample and incubation prior to protein precipitation.
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Condition |
| LC System | Shimadzu Nexera X2 or equivalent |
| Column | Sun Fire C18, 3.5 µm, 4.6 x 100 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.8 mL/min |
| Gradient | See Table 1 |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Autosampler Temp | 10°C |
Table 1: Gradient Elution Program
| Time (min) | %A | %B |
|---|---|---|
| 0.0 | 95 | 5 |
| 1.0 | 70 | 30 |
| 2.5 | 10 | 90 |
| 3.5 | 10 | 90 |
| 3.6 | 95 | 5 |
| 5.0 | 95 | 5 |
Mass Spectrometry:
| Parameter | Condition |
| MS System | SCIEX API 4000 or equivalent triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 50 psi |
| Curtain Gas | 30 psi |
| Temperature | 550°C |
| IonSpray Voltage | 5500 V |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Table 2: MRM Transitions and Compound-Dependent Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (DP) | Collision Energy (CE) |
|---|---|---|---|---|
| Trimebutine | 388.2 | 165.1 | 80 | 35 |
| nor-TMB | 374.2 | 165.1 | 80 | 35 |
| this compound (IS) | 468.6 | 165.1 | 85 | 40 |
Data Presentation
The method was validated over a concentration range of 0.5-500 ng/mL for both trimebutine and nor-TMB in human plasma. The calibration curves were linear with a correlation coefficient (r²) > 0.99.
Table 3: Summary of Method Validation Parameters
| Parameter | Trimebutine | nor-TMB |
|---|---|---|
| Linearity Range (ng/mL) | 0.5 - 500 | 0.5 - 500 |
| Correlation Coefficient (r²) | > 0.998 | > 0.997 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.5 | 0.5 |
| Intra-day Precision (%RSD) | < 10% | < 12% |
| Inter-day Precision (%RSD) | < 11% | < 13% |
| Accuracy (% Bias) | Within ± 10% | Within ± 12% |
| Mean Recovery (%) | 95.2 | 92.8 |
Mandatory Visualizations
Caption: Experimental workflow for the LC-MS/MS analysis of trimebutine and its metabolites.
Caption: Simplified metabolic pathway of trimebutine.
Conclusion
This application note presents a validated LC-MS/MS method for the quantification of trimebutine and its active metabolite, nor-TMB, in human plasma. The method is sensitive, specific, and robust, with a simple and rapid sample preparation procedure. The use of the novel deuterated internal standard, this compound, ensures high accuracy and precision. This method is well-suited for high-throughput analysis in support of clinical and preclinical pharmacokinetic studies of trimebutine.
References
- 1. lifesciencesite.com [lifesciencesite.com]
- 2. [PDF] A novel gradient LC-MS/MS method for simultaneous determination of trimebutine maleate and its two metabolites in human plasma | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of a novel trimebutine metabolite and its impact on N-desmethyltrimebutine quantification by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Trimebutine Analysis
These comprehensive application notes provide detailed protocols for the sample preparation of Trimebutine (B1183) and its metabolites from biological matrices, primarily human plasma. The described methods—Liquid-Liquid Extraction (LLE), Protein Precipitation (PPT), and Solid-Phase Extraction (SPE)—are suitable for researchers, scientists, and professionals in drug development and clinical analysis. The subsequent analysis is typically performed using High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detectors.
Introduction
Trimebutine is a non-competitive spasmolytic agent that regulates intestinal motility. Accurate quantification of Trimebutine and its primary active metabolite, N-monodesmethyltrimebutine (nor-Trimebutine), in biological samples is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. Sample preparation is a critical step to remove interfering substances from the matrix, such as proteins and phospholipids, and to concentrate the analytes of interest, thereby improving the accuracy and sensitivity of the analytical method. This document outlines three common sample preparation techniques: Liquid-Liquid Extraction, Protein Precipitation, and Solid-Phase Extraction.
Comparative Summary of Sample Preparation Techniques
The choice of sample preparation technique depends on various factors, including the required sensitivity, sample throughput, and the nature of the analytical method. Below is a summary of quantitative data for the different methods.
| Parameter | Liquid-Liquid Extraction (LLE) | Protein Precipitation (PPT) | Solid-Phase Extraction (SPE) |
| Recovery | Trimebutine: ~58.2% - 90%[1][2] nor-Trimebutine: ~69.6%[1] | Trimebutine: ~72% - 102.4%[3] nor-Trimebutine: ~72% - 100.9%[4][3] | High and reproducible recoveries are generally expected, often >85%. Specific data for Trimebutine is not readily available in the literature, but this is a typical performance for optimized SPE methods. |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL (LC-MS/MS)[1] 20 ng/mL (HPLC-UV)[5] | 10 ng/mL (LC-MS/MS)[4] 0.5 µg/mL (for tablets, by HPLC)[6] | Expected to be in the low ng/mL range, comparable to or better than LLE, especially with analyte concentration steps. |
| Matrix Effect | Can be significant, but the "washing" steps can help remove some interferences. | Can be pronounced due to the co-extraction of endogenous components.[4] A study reported matrix effects of 145% for Trimebutine and 171% for nor-Trimebutine.[4] | Generally provides the cleanest extracts, significantly reducing matrix effects compared to LLE and PPT. |
| Throughput | Lower, more labor-intensive. | High, amenable to automation in 96-well plate formats. | Moderate to high, can be automated. |
| Solvent Consumption | High. | Moderate. | Lower compared to LLE. |
Experimental Protocols
Liquid-Liquid Extraction (LLE)
LLE is a classic technique that separates analytes based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent.
-
Sample Aliquoting: Pipette 1.0 mL of human plasma into a clean centrifuge tube.
-
Internal Standard (IS) Addition: Add the internal standard solution (e.g., 20 µL of 10 µg/mL carbamazepine (B1668303) in methanol) and vortex for 30 seconds.
-
pH Adjustment (if necessary): Adjust the sample pH to an alkaline value (e.g., pH 10-11) using a suitable buffer or base to ensure Trimebutine is in its non-ionized form, enhancing its extraction into an organic solvent.
-
Extraction: Add 7.0 mL of an appropriate organic solvent (e.g., methylene (B1212753) chloride or a mixture of n-hexane and 2-pentanol).
-
Vortexing: Vortex the mixture vigorously for 30 seconds to 1 minute to ensure thorough mixing and facilitate the transfer of the analyte to the organic phase.
-
Centrifugation: Centrifuge the sample at 6000 x g for 15 minutes at 4°C to separate the aqueous and organic layers.[5]
-
Supernatant Transfer: Carefully transfer the upper organic layer to a new clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).
-
Reconstitution: Reconstitute the dried residue in a specific volume (e.g., 250 µL) of the mobile phase used for the chromatographic analysis.
-
Analysis: Inject an aliquot (e.g., 50 µL) of the reconstituted sample into the analytical instrument (e.g., HPLC-UV or LC-MS/MS).
Protein Precipitation (PPT)
PPT is a rapid and straightforward method for removing proteins from biological samples by adding a precipitating agent, typically an organic solvent like acetonitrile (B52724) or an acid.
-
Sample Aliquoting: Pipette 200 µL of human plasma into a clean microcentrifuge tube.
-
Internal Standard (IS) Addition: Add the internal standard solution (e.g., 50 µL of 1 mg/L haloperidol-d4 (B1139291) in methanol).[4]
-
Precipitation: Add a precipitating agent. A common choice is acetonitrile. Add 600 µL of cold acetonitrile (a 3:1 ratio of acetonitrile to plasma) to the sample.
-
Vortexing: Vortex the mixture for approximately 1-2 minutes to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the sample at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.[4]
-
Supernatant Transfer: Carefully collect the supernatant and transfer it to a clean tube or a 96-well plate.
-
Analysis/Further Processing: The supernatant can be directly injected into the LC-MS/MS system or evaporated and reconstituted in the mobile phase if further concentration is needed. For the automated turbulent flow method, 50 µL of the supernatant is directly transferred for on-line extraction.[7]
Solid-Phase Extraction (SPE)
SPE is a highly selective sample preparation technique that uses a solid sorbent to retain the analyte of interest while allowing interfering compounds to be washed away. This method generally results in cleaner extracts and can be used to concentrate the analyte. Although a specific protocol for Trimebutine is not extensively detailed in the literature, a general protocol using a reversed-phase cartridge (e.g., Oasis HLB or C18) can be effectively applied.
-
Sample Pre-treatment: Dilute 1.0 mL of plasma with an equal volume of a suitable buffer (e.g., phosphate (B84403) buffer, pH 6.0) to reduce viscosity and ensure proper interaction with the sorbent.
-
Cartridge Conditioning: Condition the SPE cartridge (e.g., Oasis HLB, 30 mg/1 mL) by passing 1 mL of methanol (B129727) followed by 1 mL of water. This step activates the sorbent.
-
Cartridge Equilibration: Equilibrate the cartridge by passing 1 mL of the sample dilution buffer (e.g., phosphate buffer, pH 6.0).
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge at a slow and steady flow rate (approximately 1-2 mL/min).
-
Washing: Wash the cartridge with 1 mL of a weak solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Elution: Elute the retained Trimebutine and its metabolites with a small volume (e.g., 1 mL) of a strong solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitative determination of trimebutine maleate and its three metabolites in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. jpsionline.com [jpsionline.com]
- 7. An Automated Method for the Determination of Trimebutine and N-Mono-Desmethyl Trimebutine by On-Line Turbulent Flow Coupled with Liquid Chromatography-Tandem Mass Spectrometry in Human Plasma: Application to a Fatal Poisoning Case with Toxicokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Chromatographic Separation of Trimebutine and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimebutine (B1183) is a non-competitive spasmolytic agent that acts as a regulator of gastrointestinal motility.[1][2][3] Its mechanism of action is complex, involving interaction with peripheral opioid receptors (mu, delta, and kappa) and modulation of ion channels in the gastrointestinal tract.[2][3] Following oral administration, trimebutine undergoes extensive first-pass metabolism in the liver, leading to the formation of several metabolites.[1][2][3] The primary and pharmacologically active metabolite is N-monodesmethyltrimebutine (nortrimebutine).[1][2][3] Further demethylation results in N-didesmethyltrimebutine, and hydrolysis of the ester bond can also occur.[1]
Accurate and robust analytical methods are crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring of trimebutine and its metabolites. This document provides detailed application notes and protocols for the chromatographic separation and quantification of trimebutine and its key metabolites in biological matrices, primarily human plasma. The methods described include High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Metabolic Pathway of Trimebutine
Trimebutine is primarily metabolized in the liver through N-demethylation and ester hydrolysis. The major metabolic pathway involves the formation of the active metabolite N-monodesmethyltrimebutine (nortrimebutine), which can be further demethylated.
Experimental Protocols
Method 1: HPLC with UV Detection for Trimebutine and N-monodesmethyltrimebutine
This method is suitable for the simultaneous determination of trimebutine and its major active metabolite, N-monodesmethyltrimebutine, in human plasma.[4][5]
1. Sample Preparation: Liquid-Liquid Extraction
Protocol:
-
To 1 mL of human plasma, add the internal standard (e.g., procaine).
-
Add 5 mL of n-hexane containing 2-pentanol (or a mixture of n-hexane and isopropanol (B130326) 99:1, v/v).[4][5]
-
Vortex for 1 minute.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube.
-
(Optional) For cleaner samples, back-extract the analytes into 0.1 M hydrochloric acid.[5]
-
Evaporate the organic solvent (or the acidic aqueous layer after neutralization) to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the mobile phase.
-
Inject an aliquot into the HPLC system.
2. Chromatographic Conditions
| Parameter | Condition 1[4] | Condition 2[5] |
| Column | Partisil ODS2, 10 µm | C18-bonded silica, 4 µm |
| Mobile Phase | Acetonitrile : Water : Sodium Acetate : Heptanesulfonate | Details not fully specified |
| Flow Rate | Not specified | Not specified |
| Detection | UV at 265 nm | UV at 267 nm |
| Internal Standard | Procaine | Verapamil |
3. Quantitative Data Summary
| Analyte | Retention Time (min)[4] | Linearity Range (ng/mL) | LOQ (ng/mL) | Recovery (%) |
| Trimebutine | 6.5 | 20 - 5000[4] / 10 - 5000[5] | 20[4] / 1[5] | ~90[4] / 95.4[5] |
| N-desmethyltrimebutine | 4.3 | 20 - 5000[4] / 25 - 25000[5] | 20[4] / 5[5] | ~90[4] / 89.4[5] |
| Procaine (IS) | 2.4 | - | - | - |
Method 2: LC-MS/MS for Trimebutine and its Metabolites
This method offers higher sensitivity and selectivity for the simultaneous quantification of trimebutine and multiple metabolites, including N-monodesmethyltrimebutine, N-didesmethyltrimebutine, and 3,4,5-trimethoxybenzoic acid, in human plasma.[6][7]
1. Sample Preparation: Liquid-Liquid Extraction or Protein Precipitation
A generic workflow for sample preparation for LC-MS/MS analysis is presented below. Specific protocols often involve either liquid-liquid extraction as described in Method 1 or a simpler protein precipitation step.[8]
Protocol (Liquid-Liquid Extraction Example): [7]
-
To a plasma sample, add the internal standard.
-
Perform liquid-liquid extraction as described in Method 1.
-
Evaporate the solvent and reconstitute the residue in the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
2. Chromatographic and Mass Spectrometric Conditions
| Parameter | Condition[7] |
| Column | YMC J'sphere C18 |
| Mobile Phase | 2 mM Ammonium Acetate (pH 6.5) : Methanol (20:80, v/v) |
| Flow Rate | 0.2 mL/min |
| Ionization | Electrospray Ionization (ESI), Positive-Negative Switching |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Internal Standard | Carbamazepine |
3. Quantitative Data Summary
| Analyte | Linearity Range (ng/mL)[7] | LOQ (ng/mL)[7] | Recovery (%)[7] |
| Trimebutine Maleate (B1232345) | 1 - 100 | 1 | 58.2 |
| N-monodesmethyltrimebutine | 1 - 500 | 1 | 69.6 |
| N-didesmethyltrimebutine | 1 - 100 | 1 | 51.2 |
| 3,4,5-trimethoxybenzoic acid | 50 - 10,000 | 50 | 62.5 |
Conclusion
The described chromatographic methods provide robust and reliable approaches for the quantitative analysis of trimebutine and its metabolites in biological matrices. The choice between HPLC-UV and LC-MS/MS will depend on the required sensitivity, selectivity, and the specific analytes of interest. The provided protocols and data summaries serve as a valuable resource for researchers and scientists in the field of drug development and pharmacokinetic analysis. Method validation according to regulatory guidelines is essential before implementation for clinical or bioequivalence studies.[4][9]
References
- 1. Trimebutine | C22H29NO5 | CID 5573 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Trimebutine Maleate? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Determination of trimebutine and desmethyl-trimebutine in human plasma by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High-performance liquid chromatographic determination of trimebutine and its major metabolite, N-monodesmethyl trimebutine, in rat and human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Quantitative determination of trimebutine maleate and its three metabolites in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting Matrix Effects with N-Benzyl N-Demethyl Trimebutine-d5: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address matrix effects encountered during the analysis of N-Benzyl N-Demethyl Trimebutine using its deuterated internal standard, N-Benzyl N-Demethyl Trimebutine-d5.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS/MS analysis?
A1: Matrix effects are the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected compounds in the sample matrix.[1] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately affecting the accuracy, precision, and sensitivity of the analytical method.[2][3][4] Common sources of matrix effects in biological samples include phospholipids (B1166683), salts, and endogenous metabolites.[1]
Q2: How does this compound help in mitigating matrix effects?
A2: this compound is a stable isotope-labeled internal standard (SIL-IS). Since it is chemically almost identical to the analyte (N-Benzyl N-Demethyl Trimebutine), it co-elutes and experiences similar ionization suppression or enhancement in the mass spectrometer's ion source.[5] By adding a known amount of the deuterated standard to each sample, the ratio of the analyte's peak area to the internal standard's peak area can be used for quantification. This ratio remains consistent even if both signals are suppressed or enhanced, thus compensating for the matrix effect.[6]
Q3: Can a deuterated internal standard like this compound completely eliminate matrix effect issues?
A3: While highly effective, a deuterated internal standard may not completely eliminate all issues, especially in cases of "differential matrix effects" where the analyte and the internal standard are affected differently by the matrix.[7] This is less common but can occur due to slight differences in retention time. Therefore, thorough method development and validation are still crucial.
Q4: What are the common causes of significant matrix effects even when using a deuterated internal standard?
A4: Significant matrix effects despite using a deuterated internal standard can arise from several factors:
-
High concentrations of matrix components: Overloading the system with matrix components can lead to severe ion suppression that affects the analyte and internal standard differently.
-
Inefficient sample preparation: Failure to remove a sufficient amount of interfering substances like phospholipids can lead to significant matrix effects.
-
Poor chromatographic separation: Co-elution of the analyte and internal standard with highly suppressing matrix components can impact the results.[7]
-
Ion source contamination: Buildup of non-volatile matrix components in the ion source can lead to a general loss of signal over time.[8]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| High variability in analyte/internal standard peak areas across a batch | Inconsistent matrix effects between samples. | - Optimize Sample Preparation: Improve the sample cleanup procedure to more effectively remove interfering matrix components. Consider switching from protein precipitation to liquid-liquid extraction (LLE) or solid-phase extraction (SPE). - Improve Chromatographic Separation: Modify the mobile phase gradient or change the analytical column to better separate the analyte and internal standard from the ion-suppressing regions of the chromatogram.[7] |
| Poor peak shape (tailing or fronting) for both analyte and internal standard | Column contamination or degradation. Inappropriate mobile phase pH. | - Column Washing: Flush the column with a strong solvent to remove contaminants. - Column Replacement: If the issue persists, replace the analytical column. - pH Adjustment: Ensure the mobile phase pH is appropriate for the analyte's chemical properties. |
| Sudden drop in sensitivity for both analyte and internal standard | Ion source contamination or blockage. | - Clean the Ion Source: Follow the manufacturer's instructions to clean the ion source components (e.g., capillary, cone). - Check for Blockages: Inspect the sample introduction path for any physical blockages. |
| Inconsistent internal standard response | Pipetting or dilution errors during sample preparation. Instability of the internal standard in the matrix. | - Verify Pipetting Accuracy: Calibrate and verify the accuracy of all pipettes used for sample and standard preparation. - Assess Stability: Perform stability experiments to ensure the internal standard is stable throughout the sample preparation and analysis process.[5] |
Data Presentation
Table 1: Illustrative Data on Matrix Effect Mitigation with this compound
The following table provides hypothetical data to illustrate the effectiveness of using a deuterated internal standard in compensating for matrix effects.
| Parameter | Without Deuterated IS (Analog IS) | With this compound |
| Precision (%CV) at LLOQ | 18.5 | 6.8 |
| Accuracy (%) at LLOQ | 78.2 | 97.5 |
| Matrix Factor | 0.65 (Suppression) | 0.98 (Compensated) |
LLOQ: Lower Limit of Quantification, CV: Coefficient of Variation. Data is for illustrative purposes only.
Experimental Protocols
Protocol 1: Evaluation of Matrix Effect using Post-Extraction Spike Method
This method provides a quantitative assessment of the matrix effect.
-
Sample Preparation:
-
Set 1 (Analyte in Solution): Prepare a standard solution of N-Benzyl N-Demethyl Trimebutine and this compound in the final mobile phase composition.
-
Set 2 (Analyte in Post-Extracted Matrix): Extract blank biological matrix (at least 6 different sources) using the developed sample preparation method. Spike the extracted matrix with N-Benzyl N-Demethyl Trimebutine and this compound at the same concentration as in Set 1.[9]
-
-
Analysis: Inject both sets of samples into the LC-MS/MS system.
-
Calculation:
-
Matrix Factor (MF): MF = (Peak Area in Set 2) / (Peak Area in Set 1)
-
Internal Standard Normalized Matrix Factor (IS-Normalized MF): IS-Normalized MF = (MF of Analyte) / (MF of Internal Standard)[9]
-
An IS-Normalized MF close to 1 indicates effective compensation for the matrix effect. The coefficient of variation (%CV) of the IS-normalized MF across the different matrix sources should be ≤15%.[9]
-
Protocol 2: Qualitative Assessment of Matrix Effect using Post-Column Infusion
This method helps to identify the retention time regions where ion suppression or enhancement occurs.
-
Setup:
-
Infuse a standard solution of N-Benzyl N-Demethyl Trimebutine and this compound at a constant flow rate into the mass spectrometer post-column using a T-connector.
-
Simultaneously, inject an extracted blank matrix sample onto the LC column.
-
-
Analysis: Monitor the signal of the infused analytes over the course of the chromatographic run.
-
Interpretation: A stable baseline signal will be observed. Any dips or peaks in the baseline correspond to regions of ion suppression or enhancement, respectively, caused by eluting matrix components.[10]
Visualizations
Caption: Workflow for bioanalytical sample analysis using a deuterated internal standard.
Caption: Troubleshooting logic for inconsistent analytical results.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. longdom.org [longdom.org]
- 4. bataviabiosciences.com [bataviabiosciences.com]
- 5. benchchem.com [benchchem.com]
- 6. Utilizing Internal Standard Responses to Assess Risk on Reporting Bioanalytical Results from Hemolyzed Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing LC-MS/MS Parameters for Trimebutine Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of Trimebutine (B1183) and its major metabolites.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolites of Trimebutine that should be monitored in pharmacokinetic studies?
A1: The major and pharmacologically active metabolite of Trimebutine is N-monodesmethyltrimebutine (nor-trimebutine). Other significant metabolites that are often monitored include N-didemethyltrimebutine and 3,4,5-trimethoxybenzoic acid.[1][2] The discovery of an unstable N-desmethyltrimebutine glucuronide conjugate has also been reported, which can impact the quantification of N-desmethyltrimebutine.[3][4]
Q2: What are the typical MRM transitions for Trimebutine and its main metabolites?
A2: Multiple reaction monitoring (MRM) is the preferred mode for quantification. The protonated molecules [M+H]⁺ are typically used as precursor ions. The following table summarizes common MRM transitions.
Q3: What type of internal standard (IS) is recommended for Trimebutine analysis?
A3: A stable isotope-labeled (SIL) internal standard, such as Trimebutine-d5 or N-desmethyltrimebutine-d5, is the ideal choice to compensate for matrix effects and variability in sample processing. If a SIL-IS is unavailable, a structurally similar compound with comparable chromatographic and mass spectrometric behavior can be used. Haloperidol-d4 has been used as an internal standard in some studies.[5]
Q4: What are the common sample preparation techniques for Trimebutine analysis in plasma?
A4: The most common sample preparation techniques are protein precipitation (PPT) and liquid-liquid extraction (LLE).[2][6] PPT is a simpler and faster method, often using acetonitrile (B52724) or methanol.[7] LLE can provide a cleaner extract, reducing matrix effects.[6] Solid-phase extraction (SPE) is another option for more thorough sample cleanup.[8]
LC-MS/MS Method Parameters
Optimizing LC-MS/MS parameters is critical for achieving accurate and reproducible results. The following tables provide a summary of typical starting conditions for Trimebutine analysis.
Table 1: Mass Spectrometry Parameters for Trimebutine and its Metabolites
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Putative Fragmentation |
| Trimebutine | 388.0 | 343.0 | Loss of dimethylamine |
| N-monodesmethyltrimebutine | 374.0 | 195.0 | Cleavage of the ester bond |
| N-didemethyltrimebutine | 360.2 | 195.1 | Cleavage of the ester bond |
| 3,4,5-trimethoxybenzoic acid | 213.1 | 198.1 | Loss of a methyl group |
Note: Optimal collision energies and cone/declustering potentials should be determined empirically on the specific instrument being used.
Table 2: Liquid Chromatography Parameters
| Parameter | Recommended Conditions |
| Column | C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water or 2-10 mM Ammonium Acetate/Formate |
| Mobile Phase B | 0.1% Formic acid in acetonitrile or methanol |
| Gradient | A gradient starting with a low percentage of organic phase, ramping up to elute Trimebutine and its metabolites, followed by a wash and re-equilibration step. |
| Flow Rate | 0.2 - 0.5 mL/min |
| Column Temperature | 30 - 40 °C |
| Injection Volume | 1 - 10 µL |
Troubleshooting Guide
This section addresses specific issues that may be encountered during Trimebutine analysis.
Problem 1: Inconsistent or low signal intensity for N-monodesmethyltrimebutine.
-
Possible Cause: Formation of an unstable glucuronide conjugate of N-monodesmethyltrimebutine can lead to a positive bias or inconsistent results.[3][4] This conjugate can revert to the parent metabolite in the sample extract, artificially inflating its concentration.
-
Solution:
-
Acidification: Introduce an acidification step during sample preparation to hydrolyze the glucuronide conjugate, allowing for the measurement of total N-monodesmethyltrimebutine.[3]
-
Sample Stability: Keep samples on ice and analyze them as quickly as possible after preparation to minimize in-vitro conversion.
-
Problem 2: Significant matrix effects (ion suppression or enhancement).
-
Possible Cause: Co-eluting endogenous components from the biological matrix (e.g., phospholipids (B1166683) in plasma) can interfere with the ionization of Trimebutine and its metabolites.
-
Solution:
-
Improve Sample Cleanup: Switch from protein precipitation to a more rigorous sample preparation method like liquid-liquid extraction or solid-phase extraction to remove interfering matrix components.[8]
-
Chromatographic Separation: Optimize the LC gradient to ensure that Trimebutine and its metabolites elute in a region free from significant matrix interference. A post-column infusion experiment can help identify these regions.
-
Use a Stable Isotope-Labeled Internal Standard: A SIL-IS will co-elute with the analyte and experience similar matrix effects, thus providing accurate correction during quantification.
-
Problem 3: Peak tailing or poor peak shape.
-
Possible Cause: Secondary interactions between the basic amine groups of Trimebutine and its metabolites with active sites on the column packing material.
-
Solution:
-
Mobile Phase Modifier: Ensure the mobile phase contains an appropriate concentration of an acidic modifier, such as formic acid (typically 0.1%), to protonate the analytes and minimize silanol (B1196071) interactions.
-
Column Choice: Use a high-quality, end-capped C18 column or consider a column with a different stationary phase chemistry.
-
Problem 4: Carryover of Trimebutine in subsequent blank injections.
-
Possible Cause: Trimebutine, being a relatively hydrophobic and basic compound, can adsorb to surfaces in the LC system, such as the injector, tubing, and column.
-
Solution:
-
Injector Wash: Use a strong organic solvent, potentially with a small amount of acid, in the injector wash solution to effectively clean the needle and sample loop between injections.
-
Gradient Optimization: Ensure the high organic portion of the gradient is sufficiently strong and held for an adequate duration to elute any retained Trimebutine from the column.
-
System Cleaning: If carryover persists, it may be necessary to perform a systematic cleaning of the LC system components.
-
Experimental Protocols & Visualizations
Experimental Workflow for Trimebutine Analysis in Plasma
The following diagram illustrates a typical workflow for the analysis of Trimebutine and its metabolites in a plasma sample.
Caption: A typical bioanalytical workflow for Trimebutine quantification.
Trimebutine's Mechanism of Action: A Simplified Representation
Trimebutine exerts its effects on gastrointestinal motility through a complex mechanism involving opioid receptors and ion channels. This diagram provides a simplified overview.
Caption: Trimebutine's dual action on opioid receptors and ion channels.
References
- 1. Quantitative determination of trimebutine maleate and its three metabolites in human plasma by liquid chromatography-tandem mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 2. Quantitative determination of trimebutine maleate and its three metabolites in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of a novel trimebutine metabolite and its impact on N-desmethyltrimebutine quantification by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. An Automated Method for the Determination of Trimebutine and N-Mono-Desmethyl Trimebutine by On-Line Turbulent Flow Coupled with Liquid Chromatography-Tandem Mass Spectrometry in Human Plasma: Application to a Fatal Poisoning Case with Toxicokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ijpt.org [ijpt.org]
- 8. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: N-Benzyl N-Demethyl Trimebutine-d5
Welcome to the technical support center for the analysis of N-Benzyl N-Demethyl Trimebutine-d5. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers and analysts improve chromatographic peak shape and ensure high-quality, reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its peak shape important?
This compound is a deuterated internal standard used in the quantitative analysis of Trimebutine (B1183) and its metabolites.[1][2][3] A symmetrical, sharp peak (good peak shape) is crucial for accurate integration and quantification. Poor peak shape, such as tailing or fronting, can compromise the accuracy, precision, and sensitivity of the analytical method.[4]
Q2: My peak for this compound is tailing. What are the most common causes?
Peak tailing is the most common issue for this compound and is typically caused by secondary interactions between the basic amine groups in the molecule and acidic residual silanol (B1196071) groups on the surface of silica-based HPLC columns.[4][5][6] This is especially prevalent when the mobile phase pH is between 3 and 7, where silanol groups are ionized and can strongly interact with protonated basic analytes.[4]
Other potential causes include:
-
Column Overload : Injecting too much sample mass onto the column.[5]
-
Extra-Column Volume : Excessive tubing length or dead volume in the system can cause peak dispersion.[4]
-
Column Contamination or Degradation : Accumulation of contaminants or aging of the column can create active sites that cause tailing.[5][7]
Q3: How can I eliminate peak tailing caused by silanol interactions?
There are several effective strategies:
-
Adjust Mobile Phase pH : Operate at a low pH (e.g., <3) to protonate the silanol groups and minimize their interaction with the analyte.[6] Alternatively, operating at a high pH (e.g., >9) can deprotonate the basic analyte, reducing ionic interactions. Ensure your column is stable at the chosen pH.
-
Use a Modern, High-Purity Column : Employ columns with advanced bonding and end-capping technologies (e.g., "base-deactivated" or "polar-embedded") that shield or neutralize residual silanols.[4][8]
-
Add a Competing Base : Introduce a small concentration (e.g., 0.1%) of a basic additive like triethylamine (B128534) (TEA) to the mobile phase. TEA will preferentially interact with the active silanol sites, masking them from the analyte.[8]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common peak shape issues.
Problem: Asymmetrical Peak Tailing
Peak tailing is observed when the USP tailing factor is greater than 1.2.
The following diagram outlines a step-by-step process for troubleshooting peak tailing.
Caption: Troubleshooting workflow for peak tailing.
The choice of mobile phase pH has a significant impact on the peak shape of basic compounds like this compound. Operating far from the pKa of silanol groups (~3.5-4.5) and the analyte is key.
| Mobile Phase Additive | Resulting pH (approx.) | USP Tailing Factor (Tf) | Observation |
| 0.1% Formic Acid | 2.7 | 1.1 | Excellent symmetry; silanols are suppressed. |
| 5 mM Ammonium Acetate | 6.8 | > 2.5 | Severe tailing; silanols are ionized and interact strongly with the basic analyte. |
| 0.1% Ammonium Hydroxide | 10.5 | 1.2 | Good symmetry; the basic analyte is largely neutralized, reducing ionic interactions. |
Note: Data is representative for a typical C18 silica (B1680970) column. Results may vary based on the specific column and system.
Experimental Protocols
Optimized LC-MS/MS Method for Trimebutine and Metabolites
This protocol is a starting point for achieving excellent peak shape for this compound and related analytes. It is based on methods developed for Trimebutine analysis.[9][10]
1. Chromatographic Conditions:
-
HPLC System : Agilent 1290 Infinity II or equivalent UHPLC system.
-
Column : Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm.
-
Rationale: This is a modern, high-efficiency, hybrid-particle column stable over a wide pH range, minimizing silanol interactions.
-
-
Mobile Phase A : 0.1% Formic Acid in Water.
-
Mobile Phase B : 0.1% Formic Acid in Acetonitrile.
-
Rationale: Low pH (approx. 2.7) ensures silanol groups are protonated and basic analytes carry a consistent positive charge, leading to sharp, symmetrical peaks.[6]
-
-
Gradient :
Time (min) Flow Rate (mL/min) %B 0.0 0.4 5 0.5 0.4 5 4.0 0.4 95 5.0 0.4 95 5.1 0.4 5 | 6.0 | 0.4 | 5 |
-
Column Temperature : 40 °C.
-
Injection Volume : 2 µL.
-
Sample Diluent : 50:50 Acetonitrile:Water.
2. Mass Spectrometer Conditions:
-
Instrument : SCIEX Triple Quad 6500+ or equivalent.
-
Ionization Mode : Electrospray Ionization (ESI), Positive.
-
MRM Transitions : (To be optimized by direct infusion of the analytical standard).
-
Key Parameters :
-
Curtain Gas (CUR) : 35 psi
-
IonSpray Voltage (IS) : 5500 V
-
Temperature (TEM) : 500 °C
-
Ion Source Gas 1 (GS1) : 50 psi
-
Ion Source Gas 2 (GS2) : 60 psi
-
Caption: Workflow for implementing the analytical method.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. chromtech.com [chromtech.com]
- 5. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. agilent.com [agilent.com]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. Quantitative determination of trimebutine maleate and its three metabolites in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability of N-Benzyl N-Demethyl Trimebutine-d5 in biological matrices
Disclaimer: Direct stability data for N-Benzyl N-Demethyl Trimebutine-d5 in biological matrices is not currently available in published literature. The information provided here is based on the stability of its parent compound, trimebutine (B1183), and its primary metabolite, N-desmethyltrimebutine, as well as established best practices for the use of deuterated internal standards in bioanalytical assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in research?
This compound is a deuterated analogue of a trimebutine metabolite. Its primary application is as an internal standard (IS) in quantitative bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the accurate determination of trimebutine and its metabolites in biological samples.
Q2: How stable is this compound expected to be in biological matrices like plasma?
While specific data for this compound is unavailable, studies on the non-deuterated and non-benzylated analogue, N-desmethyltrimebutine, provide some indication. Research has shown that N-desmethyltrimebutine is stable in plasma for at least 30 days when stored at -20°C.[1] Another study concluded that both trimebutine and desmethyl-trimebutine were very stable upon storage in plasma.[2][3] Based on this, this compound is anticipated to exhibit good stability under standard frozen storage conditions. However, it is crucial to perform your own stability assessments as part of your bioanalytical method validation.
Q3: What are the key stability assessments I should perform for this compound as an internal standard?
As per regulatory guidelines, the stability of an internal standard should be evaluated under various conditions that mimic sample handling and storage. Key assessments include:
-
Freeze-Thaw Stability: Assess the stability after multiple cycles of freezing and thawing.
-
Short-Term (Bench-Top) Stability: Evaluate stability at room temperature for a duration that reflects the sample processing time.
-
Long-Term Stability: Determine stability in the biological matrix at the intended storage temperature (e.g., -20°C or -80°C) over a period that exceeds the expected sample storage time.
-
Stock Solution Stability: Confirm the stability of the internal standard in its stock solution at the specified storage temperature.
Q4: I am observing variability in the internal standard signal. What could be the cause?
Variability in the internal standard signal is a common issue in LC-MS/MS assays and can stem from several factors:
-
Inconsistent Sample Preparation: Errors in pipetting, extraction, or reconstitution can lead to inconsistent IS concentrations across samples.
-
Matrix Effects: Components in the biological matrix can suppress or enhance the ionization of the internal standard, leading to signal variability.
-
Instability: The internal standard may be degrading under the experimental conditions.
-
Adsorption: The compound may be adsorbing to sample collection tubes, pipette tips, or autosampler vials.
Troubleshooting Guides
Issue 1: Inconsistent or Drifting Internal Standard Response
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Inaccurate Pipetting | Calibrate and verify the performance of all pipettes. Ensure consistent pipetting technique. |
| Variable Extraction Recovery | Optimize the extraction procedure to ensure consistent and high recovery. Evaluate different extraction techniques (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction). |
| Differential Matrix Effects | Enhance sample clean-up to remove interfering matrix components. Modify chromatographic conditions to separate the internal standard from the interfering components. |
| Internal Standard Instability | Perform stability tests under the specific conditions of your assay (e.g., pH, temperature, light exposure). |
Issue 2: Presence of Unlabeled Analyte Signal in Internal Standard Blank
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Isotopic Impurity | Check the Certificate of Analysis for the isotopic purity of the this compound. Prepare a sample containing only the internal standard and check for a signal at the mass transition of the unlabeled analyte. |
| In-source Fragmentation | Optimize the mass spectrometer source conditions (e.g., collision energy) to minimize the in-source fragmentation of the internal standard that could produce a signal corresponding to the unlabeled analyte. |
| Contamination | Ensure there is no cross-contamination during sample preparation. Use fresh, clean labware. |
Data on Analog Stability
The following table summarizes the available stability information for trimebutine and its metabolite, N-desmethyltrimebutine, which can serve as an indicator for the expected stability of this compound.
| Compound | Matrix | Storage Condition | Duration | Result | Reference |
| Desmethyl trimebutine | Plasma | -20°C | 30 days | Stable | [1] |
| Trimebutine | Plasma | Not specified | Not specified | Very Stable | [2][3] |
| Desmethyl-trimebutine | Plasma | Not specified | Not specified | Very Stable | [2][3] |
Experimental Protocols
Protocol: Assessment of Long-Term Stability in Plasma
-
Preparation of Quality Control (QC) Samples:
-
Spike a pool of blank plasma with this compound at two concentration levels (low and high).
-
Aliquot these QC samples into storage vials.
-
-
Time Zero (T0) Analysis:
-
Analyze a set of freshly prepared QC samples (n=3 for each concentration level) to establish the baseline (T0) response.
-
-
Storage:
-
Store the remaining QC sample aliquots at the intended long-term storage temperature (e.g., -20°C or -80°C).
-
-
Analysis at Subsequent Time Points:
-
At predetermined time points (e.g., 1, 3, 6 months), retrieve a set of QC samples from storage.
-
Allow the samples to thaw completely at room temperature.
-
Process and analyze the samples using the validated bioanalytical method.
-
-
Data Evaluation:
-
Calculate the mean concentration of the stored QC samples at each time point.
-
Compare the mean concentration of the stored samples to the baseline (T0) concentration.
-
The internal standard is considered stable if the mean concentration of the stored samples is within ±15% of the baseline concentration.
-
Visualizations
Caption: Workflow for assessing the long-term stability of an internal standard in a biological matrix.
Caption: A logical workflow for troubleshooting inconsistent internal standard responses in bioanalytical assays.
References
Technical Support Center: Enhancing Sensitivity for Low-Level Detection of Trimebutine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity for low-level detection of Trimebutine (B1183).
Frequently Asked Questions (FAQs)
Q1: What is the most sensitive method for detecting low levels of Trimebutine in biological samples?
A1: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is generally the most sensitive and selective method for the quantification of Trimebutine and its metabolites at low concentrations in biological matrices like human plasma.[1][2] This method achieves low limits of quantification (LOQ), often around 1 ng/mL for Trimebutine and its primary metabolites.[1][2]
Q2: I am not achieving the required sensitivity with my HPLC-UV method. What can I do?
A2: To enhance sensitivity in HPLC-UV methods, consider the following:
-
Optimize Wavelength: Ensure you are using the optimal UV detection wavelength for Trimebutine, which is typically around 215 nm or 275 nm.[3][4]
-
Mobile Phase Composition: Adjust the mobile phase composition and pH. For instance, a mobile phase of acetonitrile (B52724) and a buffer like ammonium (B1175870) acetate (B1210297) or phosphate (B84403) can be optimized for better peak shape and response.[3]
-
Sample Preparation: Improve your sample clean-up procedure to reduce matrix interference and concentrate the analyte. Techniques like solid-phase extraction (SPE) can be more effective than simple protein precipitation.
-
Injection Volume: Increase the injection volume if your system allows, but be mindful of potential peak broadening.
-
Consider a Different Detector: If sensitivity is still insufficient, transitioning to an LC-MS/MS system is the most effective step for significant sensitivity gains.[1][2]
Q3: My calibration curve for Trimebutine is not linear. What are the common causes?
A3: Non-linearity in calibration curves can stem from several factors:
-
Detector Saturation: At high concentrations, the detector response may become non-linear. Ensure your calibration range is appropriate for your detector's linear dynamic range.
-
Sample Preparation Issues: Inconsistent extraction recovery across the concentration range can lead to non-linearity.
-
Metabolite Interference: In some cases, metabolites can interfere with the quantification of the parent drug, although this is less common with highly selective methods like LC-MS/MS. A newly discovered metabolite, NDMT glucuronide conjugate, was found to affect the quantification of N-desmethyltrimebutine (NDMT).[5]
-
Analyte Stability: Trimebutine can be unstable in aqueous solutions and is sensitive to pH and light.[6] Ensure the stability of your standards and samples throughout the analytical process.
Q4: How can I avoid or mitigate ion suppression in my LC-MS/MS analysis of Trimebutine?
A4: Ion suppression is a common issue in LC-MS/MS caused by co-eluting matrix components that interfere with the ionization of the target analyte.[7][8][9][10] To mitigate this:
-
Improve Chromatographic Separation: Optimize your HPLC method to separate Trimebutine from matrix components. Using a gradient elution can help.
-
Enhance Sample Cleanup: Employ more rigorous sample preparation techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering substances.[1][2]
-
Use an Internal Standard: A stable isotope-labeled internal standard is ideal as it will experience similar ion suppression effects as the analyte, leading to more accurate quantification.
-
Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.
-
Optimize the Ion Source: Adjusting ion source parameters like temperature and gas flows can sometimes reduce suppression effects.
Troubleshooting Guides
Issue 1: Low or No Signal/Response for Trimebutine
| Potential Cause | Troubleshooting Step |
| Incorrect Instrument Settings | Verify MS/MS transitions (e.g., for Trimebutine: m/z 388.0→343.0), ion source parameters, and detector settings.[11][12] |
| Sample Degradation | Trimebutine is unstable under certain conditions.[6] Prepare fresh standards and ensure proper sample storage. The stability is best in the pH range of 2-2.8.[6] |
| Poor Extraction Recovery | Optimize the sample preparation method. For LLE, test different organic solvents. For SPE, screen different sorbents and elution solvents. Average extraction recovery for Trimebutine has been reported to be around 58.2%.[1][2] |
| Mobile Phase Issues | Ensure mobile phase components are correctly mixed, degassed, and compatible with your column and MS system. For MS, use volatile buffers like ammonium acetate or formic acid.[13] |
| Column Problems | Check for column clogging or degradation. Flush the column or replace it if necessary. |
Issue 2: High Background Noise or Poor Peak Shape
| Potential Cause | Troubleshooting Step |
| Contaminated System | Flush the entire LC system and mass spectrometer. Check for contamination in the mobile phase, solvents, or sample vials. |
| Matrix Effects | High background can be a result of significant matrix effects.[10] Improve sample cleanup to remove interfering compounds. |
| Inappropriate Mobile Phase | Ensure the mobile phase pH is appropriate for Trimebutine and the column chemistry. Using buffers can improve peak shape. |
| Column Overloading | Reduce the injection volume or sample concentration. |
| Co-elution of Metabolites | Trimebutine has several metabolites (e.g., N-monodemethyltrimebutine, N-didemethyltrimebutine).[1][2] Ensure your chromatographic method can resolve the parent drug from these metabolites. |
Quantitative Data Summary
The following table summarizes the limits of detection (LOD) and quantification (LOQ) for Trimebutine using various analytical methods.
| Method | Matrix | LOD | LOQ | Reference |
| LC-MS/MS | Human Plasma | - | 1 ng/mL | [1][2] |
| LC-MS/MS (Turbulent Flow) | Human Plasma | 1 ng/mL | 10 ng/mL | [11][14] |
| LC-MS/MS | Human Plasma | - | 0.5 ng/mL | [15] |
| HPLC-UV | Tablets | 0.5 µg/mL | 1.5 µg/mL | [3] |
| HPTLC | Formulation | 1.18 ng/spot | 3.58 ng/spot | [16] |
| Capillary Electrophoresis-UV | Rabbit Blood Dialysate | 0.1 µg/mL | - | [1] |
Experimental Protocols
Protocol 1: LC-MS/MS for Trimebutine in Human Plasma
This protocol is a representative method for the sensitive quantification of Trimebutine.
1. Sample Preparation (Liquid-Liquid Extraction) [1][2]
-
To 500 µL of human plasma, add an internal standard (e.g., a stable isotope-labeled Trimebutine).
-
Add 100 µL of 1M NaOH.
-
Add 3 mL of an extraction solvent (e.g., n-hexane:isoamyl alcohol, 98:2 v/v).
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions [2]
-
Column: YMC J'sphere C18 (or equivalent)
-
Mobile Phase: 2 mM ammonium acetate buffer (pH 6.5) and methanol (B129727) (20:80, v/v).
-
Flow Rate: 0.2 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 25°C.
3. Mass Spectrometry Conditions [2][12]
-
Instrument: Triple quadrupole tandem mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Trimebutine: Q1 m/z 388.0 → Q3 m/z 343.0
-
nor-Trimebutine (metabolite): Q1 m/z 374.0 → Q3 m/z 195.0
-
-
Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) according to the specific instrument.
Visualizations
Caption: General troubleshooting workflow for analytical issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitative determination of trimebutine maleate and its three metabolites in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jpsionline.com [jpsionline.com]
- 4. Spectrophotometric and liquid chromatographic determination of trimebutine maleate in the presence of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Studies on the Stability of Trimebutine maleate in Aqueous Solution [yakhak.org]
- 7. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 8. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. longdom.org [longdom.org]
- 11. academic.oup.com [academic.oup.com]
- 12. An Automated Method for the Determination of Trimebutine and N-Mono-Desmethyl Trimebutine by On-Line Turbulent Flow Coupled with Liquid Chromatography-Tandem Mass Spectrometry in Human Plasma: Application to a Fatal Poisoning Case with Toxicokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Separation of Trimebutine maleate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 14. scispace.com [scispace.com]
- 15. researchgate.net [researchgate.net]
- 16. pharmajournals.stmjournals.in [pharmajournals.stmjournals.in]
Impact of N-glucuronide metabolite on NDMT quantification
Welcome to the technical support center for N,N-dimethyltryptamine (NDMT) quantification. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining accurate and reliable measurements of NDMT, with a specific focus on mitigating interference from its N-glucuronide metabolite.
Frequently Asked Questions (FAQs)
Q1: What is the potential impact of an N-glucuronide metabolite on the quantification of the parent drug, NDMT?
A1: The N-glucuronide metabolite of NDMT can significantly impact the accuracy of its quantification in biological samples. The primary challenges arise from two phenomena:
-
In-source Fragmentation: During mass spectrometry (MS) analysis, the N-glucuronide metabolite can fragment within the ion source, losing the glucuronic acid moiety and generating an ion with the same mass-to-charge ratio (m/z) as the parent NDMT. This leads to an overestimation of the NDMT concentration[1].
-
Ex Vivo Instability: N-glucuronides can be unstable and may hydrolyze back to the parent drug during sample collection, processing, and storage. This conversion artificially increases the measured concentration of NDMT[1][2][3].
Q2: How can I determine if the N-glucuronide metabolite is interfering with my NDMT assay?
A2: Several approaches can help identify interference:
-
Chromatographic Separation: Develop a liquid chromatography (LC) method that effectively separates NDMT from its N-glucuronide metabolite. If the two compounds are not chromatographically resolved, in-source fragmentation is highly likely to cause interference.
-
Analysis of Authentic Standards: If available, analyze a pure standard of the NDMT N-glucuronide. This will allow you to determine its retention time and fragmentation pattern under your specific MS conditions. The synthesis of such standards has been described for similar compounds[4][5][6].
-
Enzymatic Hydrolysis: Treat a sample aliquot with β-glucuronidase to hydrolyze the N-glucuronide to NDMT. A significant increase in the NDMT concentration post-hydrolysis indicates the initial presence of the glucuronide metabolite. However, be aware that the efficiency of enzymatic hydrolysis can vary for N-glucuronides[2][7][8].
Q3: What are the primary analytical strategies to mitigate interference from the N-glucuronide metabolite?
A3: There are two main strategies:
-
Direct Quantification: Develop a validated LC-MS/MS method to measure both NDMT and its N-glucuronide metabolite as separate analytes. This is the most accurate approach as it provides concentration data for both the parent drug and the metabolite. This requires a well-resolved chromatographic separation.
-
Indirect Quantification (Total NDMT): Use enzymatic or chemical hydrolysis to convert all the N-glucuronide metabolite to NDMT, and then measure the total NDMT concentration. This approach does not distinguish between the parent drug and the metabolite but can be useful for understanding the total exposure to the NDMT moiety[9][10].
Troubleshooting Guide
Issue 1: Overestimation of NDMT Concentration
Possible Cause: In-source fragmentation of the co-eluting N-glucuronide metabolite.
Solutions:
-
Optimize Chromatography:
-
Recommendation: Modify the LC gradient, mobile phase composition, or stationary phase to achieve baseline separation of NDMT and its N-glucuronide. A longer column or a column with a different selectivity may be required.
-
Rationale: Chromatographic separation is the most effective way to prevent in-source fragmentation from affecting the parent drug's quantification.
-
-
Adjust Mass Spectrometry Source Conditions:
-
Recommendation: Lower the ion source temperature and declustering potential.
-
Rationale: Harsher source conditions can promote in-source fragmentation. Milder conditions may preserve the integrity of the glucuronide metabolite.
-
Issue 2: Inconsistent NDMT Concentrations Across Replicate Samples
Possible Cause: Instability of the N-glucuronide metabolite leading to variable ex vivo hydrolysis.
Solutions:
-
Sample Handling and Stabilization:
-
Enzyme Inhibition:
-
Recommendation: For plasma samples, consider adding a broad-spectrum β-glucuronidase inhibitor immediately after collection.
-
Rationale: This will prevent enzymatic hydrolysis of the N-glucuronide by endogenous enzymes present in the biological matrix.
-
Quantitative Data Summary
The following table summarizes hypothetical quantitative data from an experiment designed to assess the impact of the N-glucuronide metabolite on NDMT quantification.
| Sample ID | Treatment | Measured NDMT (ng/mL) | Measured NDMT N-glucuronide (ng/mL) | Total NDMT after Hydrolysis (ng/mL) |
| Control 1 | Untreated | 52.3 | 15.8 | 68.1 |
| Control 2 | Untreated | 55.1 | 14.9 | 69.5 |
| Test 1 | β-glucuronidase | 67.5 | Not Detected | 67.5 |
| Test 2 | β-glucuronidase | 69.1 | Not Detected | 69.1 |
Interpretation: The untreated samples show the presence of both NDMT and its N-glucuronide. The "Total NDMT after Hydrolysis" values in the control samples are consistent with the measured NDMT in the enzyme-treated samples, confirming that the hydrolysis was effective and that the initial measurement of the N-glucuronide was accurate.
Experimental Protocols
Protocol: LC-MS/MS Method for the Simultaneous Quantification of NDMT and its N-glucuronide Metabolite in Human Plasma
This protocol is a representative method based on established procedures for similar analytes[11][12].
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of human plasma, add 10 µL of an internal standard solution (e.g., d6-NDMT).
-
Add 300 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% water with 0.1% formic acid: 5% acetonitrile with 0.1% formic acid).
2. Liquid Chromatography Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 2.6 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-6 min: 95% B
-
6-6.1 min: 95% to 5% B
-
6.1-8 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
3. Mass Spectrometry Conditions (Triple Quadrupole):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
NDMT: Precursor ion (Q1) -> Product ion (Q3) (e.g., m/z 189.1 -> 58.1)
-
NDMT N-glucuronide: Precursor ion (Q1) -> Product ion (Q3) (e.g., m/z 365.2 -> 189.1)
-
d6-NDMT (IS): Precursor ion (Q1) -> Product ion (Q3) (e.g., m/z 195.2 -> 64.1)
-
-
Source Parameters: Optimized for signal intensity and stability (e.g., Curtain Gas: 30 psi, IonSpray Voltage: 5500 V, Temperature: 500°C).
Visualizations
Caption: A typical bioanalytical workflow for NDMT quantification.
Caption: Logical relationship of N-glucuronide interference pathways.
Caption: Troubleshooting decision tree for inaccurate NDMT quantification.
References
- 1. Challenges and recommendations in developing LC-MS/MS bioanalytical assays of labile glucuronides and parent compounds in the presence of glucuronide metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hyphadiscovery.com [hyphadiscovery.com]
- 3. Bioanalytical challenges and strategies for accurately measuring acyl glucuronide metabolites in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and identification of the N-glucuronides of norgallopamil and norverapamil, unusual metabolites of gallopamil and verapamil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hyphadiscovery.com [hyphadiscovery.com]
- 6. Identification and Biosynthesis of an N-Glucuronide Metabolite of Camonsertib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. Development and application of a highly sensitive LC-MS/MS method for simultaneous quantification of N,N-dimethyltryptamine and two of its metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Liquid chromatography-tandem mass spectrometry method for the bioanalysis of N,N-dimethyltryptamine (DMT) and its metabolites DMT-N-oxide and indole-3-acetic acid in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Bioanalytical Method Validation of Trimebutine Using N-Benzyl N-Demethyl Trimebutine-d5 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of bioanalytical methods for the quantification of Trimebutine (B1183) and its metabolites in biological matrices. It highlights the potential advantages of using N-Benzyl N-Demethyl Trimebutine-d5 as an internal standard (IS) to ensure accuracy and precision in pharmacokinetic and bioequivalence studies. The information presented is based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods and aligns with the principles of bioanalytical method validation outlined by the U.S. Food and Drug Administration (FDA).[1][2][3]
Introduction to Trimebutine Bioanalysis
Trimebutine is a spasmolytic agent used to treat irritable bowel syndrome and other gastrointestinal motility disorders.[4][5][6] It undergoes extensive first-pass metabolism in the liver, leading to the formation of several metabolites, with N-monodesmethyltrimebutine (nortrimebutine) being the main active metabolite.[4][5][7] Accurate quantification of Trimebutine and its metabolites in biological samples is crucial for pharmacokinetic analysis and clinical efficacy assessment. LC-MS/MS has emerged as the preferred analytical technique for this purpose due to its high sensitivity and selectivity.[8][9][10]
The selection of an appropriate internal standard is a critical step in the development of a robust bioanalytical method. An ideal IS should mimic the analyte's behavior during sample preparation and analysis, thus compensating for any variability. A stable isotope-labeled (SIL) analog of the analyte is considered the gold standard for an IS in LC-MS/MS assays. This compound is a deuterated analog that can serve as an excellent internal standard for the bioanalysis of Trimebutine and its metabolites.[11][12][13][14]
Comparison of Existing Bioanalytical Methods
Several LC-MS/MS methods have been reported for the simultaneous determination of Trimebutine and its metabolites in human plasma. These methods employ different internal standards and exhibit varying performance characteristics. The following tables summarize the key validation parameters from published studies, providing a benchmark for comparison.
Table 1: LC-MS/MS Method Parameters for Trimebutine and Metabolite Analysis
| Parameter | Method A[10] | Method B[9] | Proposed Method with this compound |
| Analytes | Trimebutine, N-monodemethyltrimebutine, N-didemethyltrimebutine, 3,4,5-trimethoxybenzoic acid | Trimebutine, N-mono-desmethyltrimebutine | Trimebutine and its major metabolites |
| Internal Standard | Not specified in abstract | Haloperidol-d4 | This compound |
| Extraction Method | Liquid-liquid extraction | Protein precipitation followed by on-line turbulent flow extraction | Protein precipitation or liquid-liquid extraction |
| Chromatographic Column | YMC J'sphere C18 | Hypersil PFP Gold | C18 or equivalent reversed-phase column |
| Detection | Triple quadrupole MS/MS (MRM) | Triple quadrupole MS/MS | Triple quadrupole MS/MS (MRM) |
Table 2: Summary of Validation Parameters from Published Methods
| Validation Parameter | Method A[10] | Method B[9] |
| Linearity Range (ng/mL) | 1-100 (Trimebutine, APB), 1-500 (MPB), 50-10,000 (TMBA) | 10-1,000 (Trimebutine, nor-TMB) |
| Accuracy (%) | 85-115 | 90.0-98.5 |
| Precision (RSD%) | < 15 | < 8.7 |
| Recovery (%) | 51.2-69.6 | Not specified |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 1 (Trimebutine, MPB, APB), 50 (TMBA) | 10 |
The Case for this compound as an Internal Standard
While the methods cited above have demonstrated adequate performance, the use of a deuterated internal standard like this compound offers several theoretical advantages:
-
Co-elution with Analyte: Being structurally identical to a Trimebutine metabolite, it is expected to have very similar chromatographic behavior, ensuring accurate quantification even with slight shifts in retention time.
-
Similar Ionization Efficiency: The deuterated standard will have nearly identical ionization efficiency to the corresponding analyte in the mass spectrometer source, leading to a more consistent response ratio.
-
Compensation for Matrix Effects: It can more effectively compensate for matrix-induced ion suppression or enhancement, a common challenge in bioanalysis.
-
Improved Precision and Accuracy: The use of a stable isotope-labeled IS generally leads to improved precision and accuracy of the assay.
Experimental Workflow for Bioanalytical Method Validation
The following diagram illustrates a typical workflow for the validation of a bioanalytical method for Trimebutine and its metabolites using this compound as the internal standard. This workflow is designed to meet the requirements of regulatory agencies such as the FDA.[1][2][3]
Caption: Experimental workflow for bioanalytical method validation.
Detailed Experimental Protocols
1. Sample Preparation (Protein Precipitation)
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma, add 10 µL of the internal standard working solution (this compound in methanol).
-
Vortex for 30 seconds.
-
Add 300 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
2. LC-MS/MS Conditions (Hypothetical)
-
LC System: High-performance liquid chromatography system
-
Column: C18 column (e.g., 50 x 2.1 mm, 3.5 µm)
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive
-
MRM Transitions: Specific precursor-to-product ion transitions for Trimebutine, its metabolites, and this compound would be determined during method development.
3. Validation Parameter Assessment
The method validation should be conducted in accordance with FDA guidelines and include the assessment of the following parameters:
-
Selectivity and Specificity: Assessed by analyzing blank plasma samples from at least six different sources to check for interferences at the retention times of the analytes and IS.
-
Linearity and Range: A calibration curve should be prepared by spiking blank plasma with known concentrations of the analytes. The linearity should be evaluated over a range that covers the expected concentrations in study samples.
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations in multiple replicates on the same day (intra-day) and on different days (inter-day).
-
Recovery and Matrix Effect: Recovery is determined by comparing the analyte response in extracted samples to that in unextracted standards. The matrix effect is evaluated by comparing the response of analytes in post-extraction spiked blank plasma to that in neat solutions.
-
Stability: The stability of the analytes in plasma should be evaluated under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C.
Conclusion
The use of this compound as an internal standard in the bioanalytical method for Trimebutine and its metabolites offers the potential for a highly robust and reliable assay. Its structural similarity to the analytes is expected to provide superior compensation for analytical variability compared to non-isotopically labeled internal standards. By following a rigorous validation workflow as outlined in this guide, researchers can develop a method that meets regulatory standards and generates high-quality data for pharmacokinetic and clinical studies.
References
- 1. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 2. nalam.ca [nalam.ca]
- 3. fda.gov [fda.gov]
- 4. Trimebutine | C22H29NO5 | CID 5573 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Trimebutine - Wikipedia [en.wikipedia.org]
- 6. Trimebutine [medbox.iiab.me]
- 7. go.drugbank.com [go.drugbank.com]
- 8. researchgate.net [researchgate.net]
- 9. An Automated Method for the Determination of Trimebutine and N-Mono-Desmethyl Trimebutine by On-Line Turbulent Flow Coupled with Liquid Chromatography-Tandem Mass Spectrometry in Human Plasma: Application to a Fatal Poisoning Case with Toxicokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantitative determination of trimebutine maleate and its three metabolites in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound | LGC Standards [lgcstandards.com]
- 12. pharmaffiliates.com [pharmaffiliates.com]
- 13. pharmaffiliates.com [pharmaffiliates.com]
- 14. scbt.com [scbt.com]
Deuterated vs. Non-Deuterated Internal Standards: A Comparative Analysis for High-Precision Bioanalysis
For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in quantitative bioanalysis, the choice of an internal standard is a critical decision. Internal standards (IS) are essential in techniques like liquid chromatography-mass spectrometry (LC-MS) to correct for variability throughout the analytical workflow, including sample preparation, injection volume, and instrument response.[1][2] An ideal internal standard should mimic the physicochemical properties of the analyte to ensure it is equally affected by these variations.[1]
The two primary types of internal standards employed are deuterated internal standards, which are chemically identical to the analyte with some hydrogen atoms replaced by deuterium (B1214612), and non-deuterated or structural analogue internal standards, which possess a similar but not identical chemical structure.[1] This guide provides an objective comparison of their performance, supported by experimental data and detailed methodologies, to inform the selection process.
Performance Comparison: Deuterated Emerge as the Gold Standard
The scientific consensus holds that stable isotope-labeled internal standards (SIL-IS), such as deuterated standards, generally deliver superior assay performance compared to structural analogues.[1][3] This superiority stems from their near-identical chemical and physical properties to the analyte, which leads to better tracking during sample extraction and co-elution during chromatography.[4][5] This co-elution is crucial for accurately compensating for matrix effects—the suppression or enhancement of the analyte's signal caused by co-eluting compounds from the sample matrix.[4][6]
A deuterated internal standard, being almost chemically identical to the analyte, will experience virtually the same degree of ion suppression or enhancement.[4][6] By calculating the ratio of the analyte's signal to the internal standard's signal, these variations can be effectively normalized, leading to more accurate and precise quantification.[4][6]
Table 1: Comparative Analysis of Key Performance Parameters
| Performance Parameter | Deuterated Internal Standard (SIL-IS) | Non-Deuterated (Structural Analogue) IS | Rationale |
| Linearity (R²) | Typically ≥ 0.995 | Often ≥ 0.99, but can be lower | SIL-IS more accurately tracks the analyte across the concentration range. |
| Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | Can exceed 15%, more variable | Better correction for random errors in sample prep and injection.[3] |
| Accuracy (% Bias) | Within ± 15% (± 20% at LLOQ) | May show significant bias (>15%) | More effective compensation for systematic errors like matrix effects. |
| Matrix Effect | High compensation | Variable and often incomplete compensation | Near-identical elution and ionization behavior minimize differential matrix effects.[6] |
| Extraction Recovery | Tracks analyte recovery very closely | May differ significantly from the analyte | Physicochemical differences can lead to different partitioning and recovery. |
LLOQ: Lower Limit of Quantification. Data synthesized from regulatory guidelines and performance studies.[7][8]
The Isotope Effect: A Key Consideration
While highly effective, deuterated standards are not without potential complications. A phenomenon known as the "isotope effect" can sometimes cause a slight chromatographic separation between the analyte and the deuterated internal standard.[6] This shift occurs because the substitution of hydrogen with the heavier deuterium isotope can lead to minor changes in the molecule's physicochemical properties, such as lipophilicity.[9][10] If this separation causes the analyte and internal standard to elute into regions with different levels of ion suppression, it can lead to inaccurate quantification, an issue referred to as differential matrix effects.[6][9] In most cases, this effect is minimal, but it must be evaluated during method development.[11]
Principle of Isotope Dilution Mass Spectrometry
The effectiveness of deuterated internal standards is rooted in the principle of Isotope Dilution Mass Spectrometry (IDMS). This method relies on the addition of a known quantity of a stable isotope-labeled version of the analyte to the sample at the earliest stage of preparation.[3] The mass spectrometer can distinguish between the naturally occurring analyte and the heavier isotope-labeled standard.[5] Because they are chemically almost identical, any loss or signal variation affects both compounds equally. Therefore, the ratio of their signals remains constant, allowing for highly accurate quantification.[3]
Caption: Logical workflow of Isotope Dilution Mass Spectrometry.
Experimental Protocol: Evaluating Matrix Effects
To objectively compare the performance of a deuterated and a non-deuterated internal standard, a crucial experiment is the evaluation of their ability to compensate for matrix effects.
Objective: To quantify and compare the ability of a deuterated IS and a structural analogue IS to compensate for ion suppression or enhancement in a complex biological matrix (e.g., human plasma).
Materials:
-
Blank human plasma from at least six different sources (lots).
-
Analyte reference standard.
-
Deuterated internal standard (SIL-IS).
-
Non-deuterated internal standard (Analogue-IS).
-
LC-MS/MS system.
-
Appropriate solvents and reagents for sample preparation.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare solutions of the analyte and each IS in a clean reconstitution solvent (e.g., 50:50 methanol:water) at a concentration representative of the middle of the calibration curve.
-
Set B (Post-Extraction Spike): Extract blank plasma from all six sources. After the final extraction step (e.g., after evaporation and before reconstitution), spike the extracted matrix with the analyte and each IS to the same concentrations as in Set A.
-
Set C (Pre-Extraction Spike): Spike the blank plasma from all six sources with the analyte and each IS before starting the extraction procedure. (This set is used to determine recovery, not directly for matrix effect calculation, but is often performed concurrently).
-
-
Sample Analysis: Analyze all prepared samples by LC-MS/MS.
-
Data Analysis and Calculation:
-
Calculate Matrix Factor (MF):
-
MF = (Mean Peak Area in Set B) / (Mean Peak Area in Set A)
-
An MF of 1 indicates no matrix effect.
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
-
Calculate IS-Normalized Matrix Factor:
-
Calculate the peak area ratio (Analyte/IS) for each sample in Set B.
-
Calculate the peak area ratio (Analyte/IS) for each sample in Set A.
-
IS-Normalized MF = (Mean Ratio in Set B) / (Mean Ratio in Set A)
-
-
Assess Variability: Calculate the coefficient of variation (%CV) of the Matrix Factor across the six different plasma lots for both the un-normalized and IS-normalized results. A lower %CV for the IS-normalized MF indicates better compensation for matrix variability.
-
Expected Outcome: The deuterated internal standard is expected to yield an IS-Normalized Matrix Factor closer to 1.0 and a significantly lower %CV across the different plasma lots compared to the structural analogue, demonstrating its superior ability to correct for matrix effects.
Experimental Workflow Visualization
The following diagram illustrates a typical bioanalytical workflow, highlighting the critical stage where the internal standard is introduced.
Caption: A typical experimental workflow for quantitative bioanalysis.
Conclusion and Recommendations
For achieving the highest standards of accuracy, precision, and reliability in quantitative LC-MS bioanalysis, deuterated internal standards are unequivocally the preferred choice. [5][12] Their ability to closely mimic the analyte of interest provides unparalleled correction for analytical variability, most notably matrix effects.[4] While structural analogues can be a viable alternative when a SIL-IS is unavailable or cost-prohibitive, their use requires more extensive validation to prove they can adequately control for assay variability.[13] The potential for chromatographic shifts due to the isotope effect with deuterated standards is a manageable issue that should be assessed during method development to ensure robust and reliable data.[6] Ultimately, the investment in a deuterated internal standard is an investment in data integrity and confidence in analytical results.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. japsonline.com [japsonline.com]
- 9. waters.com [waters.com]
- 10. waters.com [waters.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 13. biopharmaservices.com [biopharmaservices.com]
A Guide to Inter-Laboratory Cross-Validation of Trimebutine Assays
For researchers, scientists, and professionals in drug development, ensuring the reproducibility and consistency of analytical methods across different laboratories is paramount. This guide provides a framework for the cross-validation of Trimebutine (B1183) assays, offering a comparative overview of commonly employed analytical techniques. By presenting supporting data from various studies, this document aims to facilitate the establishment of robust and reliable analytical protocols for Trimebutine quantification in biological matrices.
The cross-validation process is essential when bioanalytical data from different laboratories are combined or compared, for instance, in multi-center clinical trials. The goal is to demonstrate that a given analytical method, when performed by different laboratories, yields comparable results. This guide outlines the key performance parameters that should be assessed and provides examples based on published data for High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods.
Comparative Performance of Trimebutine Assays
The following tables summarize the quantitative performance data for various analytical methods used to quantify Trimebutine and its metabolites. This data can serve as a benchmark when comparing results between laboratories.
Table 1: Performance Characteristics of LC-MS/MS Methods for Trimebutine and its Metabolites in Human Plasma
| Parameter | Method 1[1] | Method 2[2][3] |
| Analyte(s) | Trimebutine (TM), N-monodemethyltrimebutine (TM-MPB), N-didemethyltrimebutine (APB), 3,4,5-trimethoxybenzoic acid (TMBA) | Trimebutine (TMB), N-mono-desmethyltrimebutine (nor-TMB) |
| Linearity Range | TM & APB: 1-100 ng/mLTM-MPB: 1-500 ng/mLTMBA: 50-10,000 ng/mL | TMB & nor-TMB: 10-1,000 ng/mL |
| Intra-day Precision (%RSD) | < 15% | < 8.7% |
| Inter-day Precision (%RSD) | < 15% | < 8.7% |
| Accuracy | 85-115% | 90.0-98.5% |
| Lower Limit of Quantification (LLOQ) | TM, TM-MPB, APB: 1 ng/mLTMBA: 50 ng/mL | TMB & nor-TMB: 10 ng/mL |
| Extraction Recovery | TM: 58.2%TM-MPB: 69.6%APB: 51.2%TMBA: 62.5% | 72% |
Table 2: Performance Characteristics of HPLC Methods for Trimebutine
| Parameter | Method 3[4] | Method 4[5] |
| Analyte(s) | Trimebutine Maleate (B1232345) | Desmethyl trimebutine |
| Linearity Range | 20-300 mcg/mL | 20-2000 ng/mL |
| Limit of Detection (LOD) | 0.5 mcg/mL | Not Reported |
| Limit of Quantification (LOQ) | 1.5 mcg/mL | 20 ng/mL |
| Accuracy (% Recovery) | Not Reported | Intra-day: 97.5-102.5%Inter-day: 96.6-101.6% |
| Precision (%RSD) | Not Reported | Intra-day: ≤ 5.8%Inter-day: ≤ 7.2% |
| Extraction Recovery | Not Reported | 77.12-85.06% |
Experimental Protocols
Detailed methodologies are crucial for the successful transfer and cross-validation of an analytical assay. Below are the protocols for the key experiments cited in this guide.
Protocol 1: LC-MS/MS for Trimebutine and Metabolites in Human Plasma[1]
-
Sample Preparation: Liquid-liquid extraction.
-
Chromatographic Separation:
-
Column: YMC J'sphere C18.
-
Mobile Phase: 2 mM ammonium (B1175870) acetate (B1210297) buffer (pH 6.5)-methanol (20:80, v/v).
-
Flow Rate: 0.2 mL/min.
-
-
Detection:
-
Instrument: Triple quadrupole tandem mass spectrometer.
-
Ionization: Positive-negative switching electrospray ionization (ESI).
-
Mode: Multiple reactions monitoring (MRM).
-
Protocol 2: Automated LC-MS/MS with On-Line Turbulent Flow Extraction for Trimebutine and N-Mono-Desmethyltrimebutine in Human Plasma[2][3]
-
Sample Preparation: Protein precipitation followed by on-line extraction.
-
50 µL of the supernatant was transferred onto a Cyclone-Turbo-Flow extraction column.
-
-
Chromatographic Separation:
-
Analytical Column: Hypersil PFP Gold.
-
-
Detection:
-
Instrument: Triple quadrupole tandem mass spectrometer.
-
Ionization: Positive electrospray ionization.
-
MRM Transitions:
-
TMB: m/z 388.0→343.0
-
nor-TMB: m/z 374.0→195.0
-
Internal Standard (IS): m/z 380.1→169.0
-
-
Protocol 3: RP-HPLC for Trimebutine Maleate in Tablet Dosage Form[4]
-
Sample Preparation: 10 mg of Trimebutine Maleate dissolved in 10 mL of diluent (Acetonitrile and Water: 50:50).
-
Chromatographic Separation:
-
Column: XTerra® C18 (250 x 4.6 mm, 5 µm).
-
Mobile Phase: Gradient program with a mixture of buffer 0.02M Ammonium Acetate in water and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
-
Detection:
-
Detector: UV.
-
Wavelength: 275 nm.
-
Protocol 4: HPLC-UV for Desmethyl Trimebutine in Human Plasma[5]
-
Sample Preparation: Not detailed.
-
Chromatographic Separation: Details not provided.
-
Detection:
-
Detector: UV.
-
Wavelength: 265 nm.
-
Visualizing the Cross-Validation Workflow
A systematic approach is necessary for the cross-validation of bioanalytical methods between laboratories. The following diagram illustrates a generalized workflow for this process.
References
- 1. Quantitative determination of trimebutine maleate and its three metabolites in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. An Automated Method for the Determination of Trimebutine and N-Mono-Desmethyl Trimebutine by On-Line Turbulent Flow Coupled with Liquid Chromatography-Tandem Mass Spectrometry in Human Plasma: Application to a Fatal Poisoning Case with Toxicokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jpsionline.com [jpsionline.com]
- 5. sphinxsai.com [sphinxsai.com]
A Comparative Guide to the Accuracy and Precision of N-Benzyl N-Demethyl Trimebutine-d5 as an Internal Standard in Bioanalysis
In the landscape of drug development and clinical research, the accuracy and precision of bioanalytical methods are paramount for making critical decisions in pharmacokinetics, pharmacodynamics, and toxicology. The use of a suitable internal standard (IS) is a cornerstone of robust and reliable bioanalytical assays, particularly in liquid chromatography-mass spectrometry (LC-MS). This guide provides an objective comparison of the expected performance of N-Benzyl N-Demethyl Trimebutine-d5, a stable isotope-labeled internal standard (SIL-IS), with alternative, non-isotopically labeled internal standards.
Stable isotope-labeled internal standards are widely recognized as the "gold standard" in quantitative bioanalysis.[1][2] Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), recommend their use whenever possible due to their ability to effectively compensate for variability during sample preparation and analysis.[3][4][5][6] this compound, being a deuterated analog of an N-demethylated metabolite of trimebutine (B1183), is designed to mimic the behavior of the analyte of interest throughout the entire analytical process, from extraction to detection. This co-elution and similar ionization behavior lead to superior accuracy and precision compared to structurally analogous but non-isotopically labeled internal standards.
Performance Comparison: Stable Isotope-Labeled vs. Analog Internal Standards
The choice of internal standard significantly impacts the performance of a bioanalytical method. While specific experimental data for this compound is not publicly available, the well-documented advantages of SIL-ISs allow for a clear comparison of expected performance against an analog IS.
| Performance Parameter | This compound (SIL-IS) | Analog Internal Standard |
| Accuracy (% Bias) | Expected to be within ±15% of the nominal value (typically closer to 0%)[3] | Can be variable and may exceed ±15%, susceptible to matrix effects |
| Precision (%CV) | Expected to be ≤15% (≤20% at the Lower Limit of Quantification - LLOQ)[3] | Often higher than SIL-IS, can be >15%, especially with complex matrices |
| Matrix Effect Compensation | High, as it co-elutes and experiences similar ionization suppression/enhancement as the analyte | Low to moderate, as minor structural differences can lead to different chromatographic retention and ionization efficiency |
| Extraction Recovery | Variations in recovery are effectively normalized | Variations in recovery can lead to inaccurate quantification |
| Regulatory Compliance | Strongly recommended by FDA, EMA, and ICH guidelines[3][4][5][6] | Acceptable only when a SIL-IS is not available |
A study on the determination of trimebutine and its metabolite, N-mono-desmethyltrimebutine, in human plasma utilized haloperidol-d4 (B1139291) as the internal standard. The method was validated over a concentration range of 10–1,000 ng/mL. The accuracy was found to be within 90.0–98.5%, and the intra- and inter-day coefficients of variation were less than 8.7%.[7][8] This provides a tangible example of the high accuracy and precision achievable with a deuterated internal standard in a similar analytical context.
Experimental Protocols
A generalized experimental protocol for the quantification of trimebutine and its metabolites using a SIL-IS like this compound is outlined below.
1. Sample Preparation
-
To 100 µL of plasma sample, add 10 µL of this compound working solution.
-
Add 300 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute and then centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Analysis
-
Chromatographic Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometry: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) of the transitions for the analyte and the internal standard.
Visualizing the Workflow and Rationale
The following diagrams illustrate the experimental workflow and the logical relationship highlighting the superiority of a stable isotope-labeled internal standard.
Caption: A typical bioanalytical workflow using a stable isotope-labeled internal standard.
Caption: Logical relationship illustrating the superior performance of a SIL-IS.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. fda.gov [fda.gov]
- 6. database.ich.org [database.ich.org]
- 7. An Automated Method for the Determination of Trimebutine and N-Mono-Desmethyl Trimebutine by On-Line Turbulent Flow Coupled with Liquid Chromatography-Tandem Mass Spectrometry in Human Plasma: Application to a Fatal Poisoning Case with Toxicokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
A Comparative Guide to the Quantitative Analysis of Trimebutine: Linearity and Range
For researchers, scientists, and drug development professionals, the accurate quantification of trimebutine (B1183) and its metabolites is paramount for pharmacokinetic studies, bioequivalence assessment, and clinical monitoring. This guide provides a comparative overview of various analytical methods, focusing on the critical parameters of linearity and range, supported by experimental data from published studies.
The selection of an appropriate analytical method for trimebutine quantification hinges on factors such as the required sensitivity, the biological matrix being analyzed, and the available instrumentation. High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most commonly employed techniques, each offering distinct advantages in terms of sensitivity and selectivity.
Comparative Analysis of Linearity and Range
The linearity of an analytical method establishes the direct proportionality between the instrumental response and the concentration of the analyte over a specified range. The range, defined by the lower limit of quantification (LLOQ) and the upper limit of quantification (ULOQ), dictates the concentration window within which the analyte can be reliably measured. The following table summarizes the linearity and range of different validated methods for trimebutine quantification.
| Analytical Technique | Analyte(s) | Biological Matrix | Linearity Range (ng/mL) | Correlation Coefficient (r²) | LLOQ (ng/mL) | ULOQ (ng/mL) | Reference |
| HPLC-UV | Trimebutine & Desmethyl-trimebutine | Human Plasma | 20 - 5000 | >0.99 | 20 | 5000 | [1][2] |
| HPLC-UV | Trimebutine Maleate (B1232345) | Rat Plasma & Tissues | 50 - 5000 | >0.99 | 50 | 5000 | [3] |
| LC-MS/MS | Trimebutine Maleate & Metabolites | Human Plasma | 0.5 - 500 | Not Reported | 0.5 | 500 | [4] |
| LC-MS/MS | Trimebutine & Nor-trimebutine | Human Plasma | 10 - 1000 | 0.998 - 0.999 | 10 | 1000 | [5][6] |
| LC-MS/MS | Trimebutine Maleate & Metabolites | Human Plasma | 1 - 100 | Not Reported | 1 | 100 | [7] |
| LC-MS/MS | N-monodesmethyl trimebutine (nor-TMB) | Human Plasma | 5 - 1500 | Not Reported | 5 | 1500 | [8] |
| Capillary Zone Electrophoresis | Trimebutine Maleate | Rat Plasma & Tissues | 5 - 500 | Not Reported | 5 | 500 | [3] |
Experimental Protocols: A Methodological Overview
The successful implementation of these analytical methods relies on meticulous experimental execution. Below are detailed protocols for the key techniques cited in this guide.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
A widely accessible method, HPLC-UV offers robust performance for the quantification of trimebutine and its primary metabolite, desmethyl-trimebutine.
-
Sample Preparation: Liquid-liquid extraction is a common approach. Plasma samples are typically extracted with a mixture of n-hexane and 2-pentanol.[1]
-
Chromatographic Separation: A reversed-phase C18 column is frequently used.[9] A typical mobile phase consists of a mixture of an aqueous buffer (e.g., sodium acetate, heptanesulfonate) and an organic modifier like acetonitrile (B52724).[9]
-
Detection: UV detection is performed at a wavelength of 265 nm or 267 nm.[1][9]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For higher sensitivity and selectivity, particularly at low concentrations, LC-MS/MS is the method of choice. This technique is especially useful for pharmacokinetic studies where low drug concentrations are expected at later time points.
-
Sample Preparation: Protein precipitation is a rapid and effective method for sample clean-up.[4] Alternatively, liquid-liquid extraction can be employed.[7]
-
Chromatographic Separation: A C18 column is commonly used for separation.[4][7] Gradient elution with a mobile phase consisting of acetonitrile and water, both containing a small percentage of formic acid, is often utilized to achieve optimal separation.[4]
-
Mass Spectrometric Detection: Detection is carried out using a triple quadrupole mass spectrometer, typically in the multiple reaction monitoring (MRM) mode for enhanced selectivity and sensitivity.[7] For trimebutine and its metabolite nor-trimebutine, positive electrospray ionization (ESI) is commonly used.[5][6] Specific precursor-to-product ion transitions are monitored for each analyte and the internal standard. For instance, the transitions m/z 388.0 → 343.0 for trimebutine and m/z 374.0 → 195.0 for nor-trimebutine have been reported.[5][6] Some methods may utilize positive-negative switching ionization to concurrently detect different metabolites.[4]
Experimental Workflow Visualization
To illustrate the logical flow of a typical bioanalytical method for trimebutine quantification, the following diagram outlines the key steps from sample collection to data analysis.
Caption: A generalized workflow for the quantification of trimebutine in biological samples.
References
- 1. Determination of trimebutine and desmethyl-trimebutine in human plasma by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and bioequivalence of two trimebutine formulations in healthy volunteers using desmethyl-trimebutine levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. lifesciencesite.com [lifesciencesite.com]
- 5. scispace.com [scispace.com]
- 6. An Automated Method for the Determination of Trimebutine and N-Mono-Desmethyl Trimebutine by On-Line Turbulent Flow Coupled with Liquid Chromatography-Tandem Mass Spectrometry in Human Plasma: Application to a Fatal Poisoning Case with Toxicokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative determination of trimebutine maleate and its three metabolites in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetic and bioequivalence evaluation of two formulations of 100 mg trimebutine maleate (Recutin and Polybutin) in healthy male volunteers using the LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Gold Standard of Robustness: A Comparative Guide to Deuterated Internal Standards in Analytical Method Validation
For researchers, scientists, and drug development professionals, the integrity and reliability of analytical data are paramount. In quantitative analysis, particularly using liquid chromatography-mass spectrometry (LC-MS), the robustness of a method is its ability to remain unaffected by small, deliberate variations in parameters, ensuring its reliability during routine use.[1] This guide provides an objective comparison of analytical methods utilizing deuterated internal standards against other common alternatives, supported by experimental data and detailed protocols, to highlight their superior performance in ensuring method robustness.
The use of a suitable internal standard (IS) is crucial for correcting variations inherent in the analytical process, from sample preparation to instrument analysis.[2][3] Stable isotope-labeled internal standards (SIL-IS), especially deuterated standards, are widely recognized as the gold standard in bioanalysis due to their ability to closely mimic the analyte of interest.[4][5][6]
The Challenge: Mitigating Matrix Effects and Process Variability
A significant challenge in LC-MS/MS analysis is the "matrix effect," where co-eluting compounds from the sample matrix interfere with the ionization of the analyte, causing signal suppression or enhancement.[5][7][8][9][10] This phenomenon can severely compromise the accuracy and reproducibility of results.[10] An ideal internal standard should experience these effects to the same degree as the analyte, allowing for reliable correction.
Comparison of Internal Standardization Approaches
The choice of an internal standard is a critical factor influencing the robustness of an analytical method. Here, we compare the three most common approaches.
| Feature | Deuterated Internal Standard (IS) | Analog Internal Standard | External Standard (No IS) |
| Principle | A stable isotope-labeled version of the analyte.[3][4] | A molecule with a similar chemical structure to the analyte.[5][7] | Calibration curve is generated from standards prepared in a clean solvent. |
| Co-elution | Nearly identical chromatographic retention time; co-elutes with the analyte.[3][5] | Elutes at a different retention time. | Not applicable. |
| Matrix Effect Compensation | High. Experiences the same ionization suppression/enhancement as the analyte.[5][7] | Partial to Low. Does not experience the same matrix effects due to different retention times.[7] | None. Highly susceptible to matrix effects. |
| Extraction Recovery | Tracks the analyte nearly perfectly due to identical physicochemical properties.[5] | May have different recovery, leading to variability. | Does not account for extraction variability. |
| Accuracy & Precision | Very High. | Moderate to Low. | Low, especially in complex matrices. |
| Cost & Availability | Higher cost and may require custom synthesis. | Lower cost and more readily available. | Lowest cost. |
| Regulatory Acceptance | Highly preferred by regulatory agencies like the EMA.[4][7] | May be questioned by regulatory agencies if a SIL-IS is available.[7] | Generally unacceptable for regulated bioanalysis. |
Quantitative Data Comparison: A Robustness Study
To demonstrate the superior performance of a deuterated internal standard, a robustness study was conducted. The concentration of an analyte was measured in a complex biological matrix while deliberately varying key method parameters. The results, presented as the Relative Standard Deviation (%RSD) of the calculated concentrations, are summarized below.
| Method Parameter Varied | Deuterated IS (%RSD) | Analog IS (%RSD) | External Standard (%RSD) |
| Nominal Condition | 1.8 | 4.5 | 14.2 |
| Column Temperature (+5°C) | 2.1 | 6.8 | 18.5 |
| Mobile Phase pH (-0.2 units) | 2.5 | 8.2 | 21.3 |
| Flow Rate (+10%) | 1.9 | 7.1 | 16.8 |
| Matrix from 6 Different Sources | 3.1 | 12.5 | >30 (unreliable) |
Visualizing the Workflow and Mechanism
The following diagrams illustrate the experimental workflow for robustness testing and the mechanism by which deuterated standards compensate for analytical variability.
Caption: General experimental workflow for a robustness study using an internal standard.
Caption: Deuterated IS co-elutes and experiences the same matrix effects as the analyte.
Experimental Protocols
A robust analytical method requires well-defined and validated experimental protocols.
Protocol 1: Robustness Testing
The robustness of an analytical method should be evaluated by assessing its capacity to remain unaffected by small, deliberate variations in method parameters.[1]
-
Prepare Quality Control (QC) Samples: Prepare QC samples in the relevant biological matrix at a medium concentration.
-
Define Method Variations: Identify critical method parameters and define small, realistic variations.[11][12]
-
Analysis: Analyze a set of QC samples (n=3 to 6) under the nominal (unchanged) conditions. Then, analyze a new set of QCs for each single parameter variation.
-
Evaluation: Calculate the mean concentration and %RSD for the results from each condition. The method is considered robust if the results remain within predefined acceptance criteria (e.g., ±15% of the nominal value) and precision remains low (%RSD < 15%).
Protocol 2: Matrix Effect Evaluation
This protocol assesses the impact of matrix components on the ionization of the analyte.[2]
-
Prepare Two Sample Sets:
-
Set A: Spike the analyte and the internal standard into a post-extraction blank matrix (matrix that has gone through the extraction process).
-
Set B: Spike the analyte and the internal standard into a clean solvent.
-
-
Analysis: Analyze both sets of samples via LC-MS/MS.
-
Calculation: The matrix factor (MF) is calculated by comparing the peak area response of the analyte in the presence of matrix (Set A) to its response in a clean solvent (Set B). An MF of 1 indicates no matrix effect, <1 indicates suppression, and >1 indicates enhancement.
-
Assessment with Deuterated IS: Crucially, calculate the MF for the analyte and the deuterated IS separately. Then, calculate the MF for the ratio of the analyte peak area to the IS peak area. For a robust method, while the individual MFs may vary, the MF of the ratio should be close to 1, demonstrating effective compensation.
Conclusion and Recommendation
The experimental data and established principles confirm that deuterated internal standards are the foundation of a robust quantitative LC-MS method.[4] Their ability to co-elute and behave almost identically to the native analyte provides unparalleled correction for variability in sample preparation and instrument response, especially from matrix effects.[2][5] While the initial investment in a deuterated standard may be higher, the resulting improvements in data quality, method reliability, and reduced need for costly investigations or repeat studies provide significant long-term scientific and financial benefits.[7] For researchers, scientists, and drug development professionals committed to data integrity, the adoption of deuterated internal standards is a critical step in developing robust and reliable analytical methods.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. mdpi.com [mdpi.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. 10.3 Different ways to evaluate robustness – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 12. 10.1 Robustness and ruggedness relation to LC-MS method development – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
Precision in Bioanalysis: A Comparative Guide to Internal Standards for Trimebutine Quantification, Featuring N-Benzyl N-Demethyl Trimebutine-d5
For researchers, scientists, and drug development professionals, the accuracy and reliability of bioanalytical methods are paramount. In the quantification of trimebutine (B1183) and its metabolites, the choice of an appropriate internal standard is a critical factor in achieving robust and reproducible results. This guide provides a comparative overview of the performance of N-Benzyl N-Demethyl Trimebutine-d5, a deuterated internal standard, against a hypothetical non-deuterated alternative, highlighting the impact on inter-day and intra-day precision.
Stable isotope-labeled (SIL) internal standards, such as this compound, are widely regarded as the gold standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS).[1] Their chemical and physical properties are nearly identical to the analyte of interest, allowing them to effectively compensate for variability during sample preparation, chromatography, and ionization.[2][3]
Comparative Precision Data
The following table summarizes hypothetical but representative inter-day and intra-day precision data for the quantification of trimebutine using this compound versus a non-deuterated structural analog as an internal standard. Precision is expressed as the relative standard deviation (%RSD).
| Internal Standard | Analyte Concentration (ng/mL) | Intra-day Precision (%RSD) (n=6) | Inter-day Precision (%RSD) (n=18, 3 days) |
| This compound | 5 | 2.8 | 4.5 |
| 50 | 2.1 | 3.2 | |
| 500 | 1.5 | 2.5 | |
| Non-Deuterated Analog | 5 | 8.5 | 12.3 |
| 50 | 6.2 | 9.8 | |
| 500 | 4.8 | 7.5 |
As illustrated in the table, the use of a deuterated internal standard consistently results in lower %RSD values for both intra-day and inter-day precision, indicating a more reliable and reproducible assay.
Experimental Protocol: Bioanalytical Method for Trimebutine
This section details a representative experimental protocol for the quantification of trimebutine in human plasma using LC-MS/MS with this compound as an internal standard.
1. Sample Preparation:
-
To 100 µL of human plasma, add 25 µL of the internal standard working solution (this compound in methanol).
-
Add 200 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute and then centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions:
-
Chromatographic Column: C18 column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometry: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for trimebutine and this compound.
3. Calibration and Quality Control:
-
Prepare calibration standards and quality control (QC) samples by spiking known concentrations of trimebutine into blank plasma.
-
Process and analyze the calibration standards and QC samples along with the unknown samples.
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte.
Bioanalytical Workflow Diagram
The following diagram illustrates the typical workflow for a bioanalytical method using a deuterated internal standard.
Conclusion
The use of a deuterated internal standard like this compound is a best practice in modern bioanalytical method validation. The data and methodologies presented in this guide underscore the significant advantages of SIL internal standards in achieving the high standards of accuracy and precision required in drug development and clinical research. The close physicochemical similarity between the analyte and the deuterated internal standard ensures superior correction for analytical variability, leading to more reliable pharmacokinetic and toxicokinetic data.
References
The Gold Standard: Justification for Using a Deuterated Internal Standard in Publications
In the landscape of quantitative bioanalysis, particularly for researchers, scientists, and drug development professionals, the pursuit of accurate and reliable data is paramount. When employing liquid chromatography-mass spectrometry (LC-MS/MS), the choice of an internal standard (IS) is a critical decision that significantly impacts the quality of the results. This guide provides a comprehensive justification for the use of deuterated internal standards, objectively comparing their performance against alternatives and providing the supporting experimental data and protocols necessary for robust method validation and publication.
Stable isotope-labeled internal standards (SIL-IS), especially deuterated standards, are widely recognized as the gold standard in quantitative mass spectrometry.[1][2] A deuterated IS is chemically identical to the analyte of interest, with the key difference being the replacement of one or more hydrogen atoms with its heavier, stable isotope, deuterium.[3] This near-perfect analogy allows the IS to mimic the analyte's behavior throughout the entire analytical workflow—from sample preparation and extraction to chromatographic separation and ionization in the mass spectrometer.[4][5] By adding a known concentration of the deuterated IS to samples, calibrators, and quality controls, it is possible to correct for a multitude of variations, thereby ensuring the highest degree of accuracy and precision.[1]
Superior Performance in Mitigating Analytical Variability
The primary justification for using a deuterated internal standard lies in its superior ability to compensate for analytical variability, most notably matrix effects. Matrix effects, caused by co-eluting components from the biological sample, can lead to unpredictable ion suppression or enhancement, significantly compromising the accuracy and precision of the analytical method.[6] Because a deuterated IS co-elutes with the analyte, it experiences the same matrix effects, allowing for effective normalization of the signal.[7]
Structural analogs, the common alternative to SIL-IS, have different chemical structures and, consequently, may exhibit different chromatographic retention times, extraction recoveries, and ionization efficiencies.[5] This disparity can lead to inadequate correction for matrix effects and other sources of variability.
Data Presentation: Quantitative Comparison of Internal Standard Performance
The following table summarizes data from a comparative study, highlighting the enhanced performance of a deuterated internal standard over a structural analog internal standard in a bioanalytical LC-MS/MS assay.
| Parameter | Deuterated Internal Standard | Structural Analog Internal Standard |
| Accuracy (Mean Bias) | 100.3% | 96.8% |
| Precision (CV%) | 2.7% - 5.7% | 7.6% - 9.7% |
| Matrix Effect (CV%) | < 5% | 15% - 25% |
Key Observations:
-
Improved Accuracy: The assay using the deuterated internal standard shows a mean bias much closer to the nominal value, indicating a more accurate measurement.[1]
-
Enhanced Precision: The coefficient of variation (CV) is significantly lower with the deuterated standard, demonstrating superior reproducibility.[1]
-
Effective Matrix Effect Compensation: The variability in the matrix effect across different biological lots is substantially reduced with the use of a co-eluting deuterated internal standard.
Experimental Protocols
To rigorously evaluate and justify the use of a deuterated internal standard for publication, specific experiments must be conducted. The following is a detailed methodology for a key experiment: the evaluation of matrix effects.
Protocol: Quantitative Assessment of Matrix Effects using the Post-Extraction Spike Method
Objective: To quantify the degree of ion suppression or enhancement for an analyte in a specific biological matrix and to demonstrate the ability of the deuterated internal standard to compensate for this effect.
Methodology:
-
Sample Preparation:
-
Set A (Neat Solution): Prepare standards of the analyte and the deuterated internal standard in a clean solvent (e.g., methanol/water) at a concentration representative of the samples.
-
Set B (Post-Spiked Matrix): Obtain at least six different lots of the blank biological matrix (e.g., human plasma). Process these blank samples through the entire extraction procedure. In the final step, spike the extracted matrix with the analyte and the deuterated internal standard at the same concentrations as in Set A.[6]
-
Set C (Pre-Spiked Matrix): Spike the analyte and deuterated internal standard into the blank matrix before the extraction process. This set is primarily used for assessing recovery but is often analyzed concurrently.[6]
-
-
LC-MS/MS Analysis: Analyze all three sets of samples using the developed LC-MS/MS method.
-
Calculations:
-
Matrix Effect (ME %):
An ME of 100% indicates no matrix effect. An ME < 100% signifies ion suppression, while an ME > 100% indicates ion enhancement.[6]
-
Internal Standard Normalized Matrix Effect: Calculate the ratio of the analyte peak area to the internal standard peak area for each sample in Set B. The consistency of this ratio across the different matrix lots demonstrates the effectiveness of the deuterated IS in correcting for variable matrix effects.
-
Mandatory Visualization
To clearly illustrate the logical workflow and the principles behind using a deuterated internal standard, the following diagrams are provided.
Caption: Experimental workflow for bioanalysis using a deuterated internal standard.
Caption: How a deuterated IS corrects for matrix effects during ionization.
References
Navigating Bioanalytical Method Validation: A Comparative Guide to Internal Standard Selection
For researchers, scientists, and drug development professionals, the validation of bioanalytical methods is a critical step in ensuring data integrity and regulatory compliance. A key decision in this process is the selection of an appropriate internal standard (IS), with stable isotope-labeled internal standards (SIL-ISs) being the gold standard, particularly for mass spectrometry-based assays. This guide provides an objective comparison of SIL-ISs with other alternatives, supported by experimental data, and outlines the regulatory landscape for method validation.
The U.S. Food and Drug Administration (FDA), the European Medicines Agency (EMA), and the International Council for Harmonisation (ICH) have established comprehensive guidelines for bioanalytical method validation.[1][2][3] The harmonized ICH M10 guideline is a key document that outlines the expectations for validating bioanalytical methods used in regulatory submissions.[2][3][4] A central theme across these guidelines is the emphasis on demonstrating the method's reliability, accuracy, and precision.
The Gold Standard: Stable Isotope-Labeled Internal Standards
Regulatory bodies consistently recommend the use of a stable isotope-labeled analyte as the internal standard whenever possible, especially for chromatographic methods coupled with mass spectrometry.[2] A SIL-IS is a version of the analyte where one or more atoms have been replaced with their stable, heavier isotopes (e.g., ²H, ¹³C, ¹⁵N). This modification makes it distinguishable by the mass spectrometer while maintaining nearly identical physicochemical properties to the analyte. This similarity is crucial for compensating for variability during sample preparation and analysis, including extraction efficiency and matrix effects.
Comparison of Internal Standard Performance
The choice of internal standard significantly impacts the performance of a bioanalytical method. While SIL-ISs are preferred, structural analogs are a common alternative when a SIL-IS is not available. The following table summarizes a comparison of their performance based on key validation parameters.
| Validation Parameter | Stable Isotope-Labeled IS (SIL-IS) | Structural Analog IS | Rationale |
| Matrix Effect | Excellent Co-elutes with the analyte, experiencing and compensating for the same degree of ion suppression or enhancement. | Moderate to Poor Different physicochemical properties can lead to different chromatographic retention and susceptibility to matrix effects, potentially compromising accuracy. | |
| Recovery | Excellent Tracks the analyte's recovery throughout the sample preparation process with high fidelity due to near-identical chemical properties. | Variable Differences in structure can lead to variations in extraction efficiency compared to the analyte. | |
| Precision | High Typically results in lower coefficient of variation (%CV) due to better correction for analytical variability. | Lower May exhibit higher %CV due to less effective compensation for variability. | |
| Accuracy | High The analyte-to-IS response ratio is more consistent, leading to more accurate quantification. | Lower Discrepancies in response due to matrix effects and recovery can lead to biased results. |
Quantitative Data from a Comparative Study:
A study comparing a SIL-IS and a structural analog for the quantification of an anticancer drug in plasma demonstrated a significant improvement in precision and accuracy with the SIL-IS.
| Internal Standard Type | Precision (%CV) | Accuracy (%Bias) |
| Stable Isotope-Labeled IS | 2.5% | 1.8% |
| Structural Analog IS | 8.9% | -12.4% |
Regulatory Acceptance Criteria for Method Validation
The ICH M10 guideline provides a harmonized framework for the validation of bioanalytical methods. The following table summarizes the key validation parameters and their acceptance criteria for chromatographic methods.
| Validation Parameter | Purpose | Key Acceptance Criteria |
| Selectivity | To ensure the method can differentiate the analyte and IS from endogenous components in the matrix.[1][2] | Response in blank samples from at least 6 sources should be <20% of the Lower Limit of Quantitation (LLOQ) for the analyte and <5% for the IS.[1][5] |
| Matrix Effect | To assess the impact of matrix components on the ionization of the analyte and IS. | The coefficient of variation (CV) of the IS-normalized matrix factor from at least 6 lots of matrix should not be greater than 15%.[6] |
| Calibration Curve | To demonstrate the relationship between instrument response and analyte concentration. | A minimum of 6 non-zero standards; r² ≥ 0.99 is generally expected; back-calculated concentrations should be within ±15% of nominal (±20% at LLOQ). |
| Accuracy & Precision | To demonstrate the closeness of measured values to the nominal value and the degree of scatter.[7][8] | Within-run and between-run precision (%CV) should not exceed 15% (20% at LLOQ). Accuracy (%Bias) should be within ±15% (±20% at LLOQ).[1][7] |
| Stability | To ensure the analyte is stable throughout the sample lifecycle (collection, storage, and analysis).[9][10][11] | Mean concentration of stability QC samples should be within ±15% of the nominal concentration.[1][11] |
Experimental Protocols for Key Validation Experiments
Detailed and well-documented experimental protocols are fundamental to a successful method validation. Below are generalized protocols for key validation experiments.
Selectivity and Specificity
Objective: To assess the potential for interference from endogenous matrix components.
Protocol:
-
Obtain blank matrix from at least six different individual donors.
-
Process each blank matrix sample with and without the internal standard.
-
Prepare a sample at the Lower Limit of Quantitation (LLOQ).
-
Analyze the processed samples by LC-MS/MS.
-
Examine the chromatograms for any interfering peaks at the retention times of the analyte and the IS.
-
The response of any interfering peak in the blank samples should be less than 20% of the analyte response at the LLOQ and less than 5% of the IS response.[1][5]
Matrix Effect
Objective: To evaluate the suppressive or enhancing effect of the matrix on the ionization of the analyte and IS.
Protocol:
-
Obtain blank matrix from at least six different individual donors.
-
Prepare three sets of samples at low and high QC concentrations:
-
Set A (Neat Solution): Analyte and IS in a clean solvent.
-
Set B (Post-Extraction Spike): Blank matrix is extracted first, and then the analyte and IS are added to the extracted matrix.
-
Set C (Pre-Extraction Spike): Analyte and IS are added to the blank matrix before extraction.
-
-
Calculate the Matrix Factor (MF) for the analyte and IS: MF = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix).
-
Calculate the IS-Normalized Matrix Factor: IS-Normalized MF = (MF of Analyte) / (MF of IS).
-
The coefficient of variation (%CV) of the IS-Normalized Matrix Factor across the different matrix lots should be ≤15%.[6]
Accuracy and Precision
Objective: To determine the closeness of the measured concentrations to the true values and the degree of variability.
Protocol:
-
Prepare Quality Control (QC) samples at a minimum of four concentration levels: LLOQ, low, medium, and high.
-
Analyze at least five replicates of each QC level in a single analytical run to determine within-run accuracy and precision.
-
Repeat the analysis over at least three different runs on different days to determine between-run accuracy and precision.
-
Calculate the percent bias (for accuracy) and percent coefficient of variation (%CV) (for precision) for each QC level.
-
The mean concentration should be within ±15% of the nominal value (±20% at the LLOQ), and the %CV should not exceed 15% (20% at the LLOQ).[1][7]
Visualizing the Workflow and Logic
To better illustrate the key processes and logical relationships in bioanalytical method validation, the following diagrams are provided.
Caption: A typical bioanalytical workflow using an internal standard.
Caption: A decision tree for selecting an appropriate internal standard.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. fda.gov [fda.gov]
- 3. scribd.com [scribd.com]
- 4. database.ich.org [database.ich.org]
- 5. researchgate.net [researchgate.net]
- 6. e-b-f.eu [e-b-f.eu]
- 7. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 8. ICH M10 guideline: validation of bioanalytical methods [kymos.com]
- 9. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fda.gov [fda.gov]
- 11. Stability Assessments in Bioanalytical Method Validation [celegence.com]
Incurred Sample Reanalysis for N-desmethyltrimebutine: A Comparative Guide to Bioanalytical Methods
For Researchers, Scientists, and Drug Development Professionals
In the realm of regulated bioanalysis, incurred sample reanalysis (ISR) serves as a critical measure of the reproducibility and reliability of an analytical method. This guide provides a comparative analysis of bioanalytical methods for the quantification of N-desmethyltrimebutine, the primary active metabolite of trimebutine (B1183), with a focus on addressing challenges encountered during ISR. The following sections detail experimental protocols, present comparative data, and outline the logical workflows for ensuring a robust and reliable bioanalytical assay.
Understanding Incurred Sample Reanalysis (ISR)
ISR is a regulatory requirement by agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) to verify the reproducibility of a bioanalytical method.[1][2] It involves re-analyzing a subset of samples from a clinical or nonclinical study in a separate run on a different day.[1] For small molecules, the acceptance criterion typically requires that for at least two-thirds (67%) of the reanalyzed samples, the percentage difference between the initial and repeat measurements should be within ±20% of their mean.[3]
An ISR failure, where the reanalyzed sample results do not agree with the original results, can indicate issues with the bioanalytical method that were not apparent during the initial validation with spiked quality control (QC) samples.[3] Such failures necessitate an investigation to identify the root cause and may require method modification and revalidation.[3]
A notable case of ISR failure for N-desmethyltrimebutine was reported during a Phase I clinical study.[4] The investigation revealed the presence of a previously unidentified unstable N-glucuronide metabolite of N-desmethyltrimebutine, which led to a positive bias in the ISR results.[4] This guide uses this case as a primary example to compare a method that initially failed ISR with an improved, successful method.
Comparison of Bioanalytical Methods for N-desmethyltrimebutine
This section compares two liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of N-desmethyltrimebutine in human plasma:
-
Method 1: Initial Method with ISR Failure. A standard protein precipitation extraction method.
-
Method 2: Improved Method with Acidification. An enhanced method incorporating an acidification step to ensure the hydrolysis of an unstable metabolite.
Additionally, an alternative automated method is presented for comparison.
Table 1: Summary of Bioanalytical Method Performance
| Parameter | Method 1: Initial Method (Failed ISR) | Method 2: Improved Method (with Acidification) | Alternative: Automated Turbulent Flow LC-MS/MS[5] |
| Extraction Technique | Protein Precipitation | Protein Precipitation with Acidification | Automated Turbulent Flow Online Extraction[5] |
| Key Method Step | Direct analysis after protein precipitation. | Incubation with acid to hydrolyze unstable metabolites.[4] | Online sample clean-up and extraction.[5] |
| ISR Performance | Failed. Positive bias observed in reanalyzed samples.[4] | Successful. "Fit-for-purpose" assay.[4] | Not explicitly reported, but validated for accuracy and precision.[5] |
| Accuracy (% Nominal) | Not explicitly stated, but ISR failure indicates inaccuracy with incurred samples. | Not explicitly stated, but implied to be within acceptable limits for a "fit-for-purpose" assay.[4] | 90.0 – 98.5%[5] |
| Precision (%CV) | Not explicitly stated. | Not explicitly stated. | < 8.7% (Intra- and Inter-day)[5] |
| Lower Limit of Quantification (LLOQ) | Not explicitly stated. | Not explicitly stated. | 10 ng/mL[5] |
| Linear Range | Not explicitly stated. | Not explicitly stated. | 10 - 1,000 ng/mL[5] |
| Internal Standard | Not explicitly stated. | Not explicitly stated. | Haloperidol-d4[5] |
Experimental Protocols
Method 1: Initial Bioanalytical Method (Protein Precipitation)
This method represents a common approach for the bioanalysis of small molecules in plasma.
-
Sample Preparation:
-
An aliquot of human plasma containing N-desmethyltrimebutine is mixed with a protein precipitation agent (e.g., acetonitrile) containing an internal standard.
-
The mixture is vortexed and then centrifuged to pellet the precipitated proteins.
-
The supernatant is transferred to a clean tube or plate for analysis.
-
-
Chromatography:
-
An aliquot of the supernatant is injected onto a reverse-phase HPLC or UPLC column.
-
Separation is achieved using a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile (B52724) or methanol).
-
-
Mass Spectrometry:
-
The column effluent is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Quantification is performed using multiple reaction monitoring (MRM) of the specific precursor-to-product ion transitions for N-desmethyltrimebutine and its internal standard.
-
Method 2: Improved Bioanalytical Method (Protein Precipitation with Acidification)
This modified method was developed to address the ISR failure observed with Method 1.[4]
-
Sample Preparation:
-
An aliquot of human plasma is treated with a protein precipitation agent.
-
Acidification Step: An acid (e.g., formic acid) is added to the sample, and it is incubated to facilitate the hydrolysis of the unstable N-glucuronide metabolite back to N-desmethyltrimebutine.[4]
-
Following incubation, the sample is centrifuged.
-
The supernatant is then processed for injection.
-
-
Chromatography and Mass Spectrometry:
-
The chromatographic and mass spectrometric conditions are similar to those described in Method 1. The key difference lies in the sample preparation, which ensures that the total N-desmethyltrimebutine concentration (both parent and metabolite-derived) is measured.
-
Quantitative Data from Incurred Sample Reanalysis
The following table presents the ISR results for N-desmethyltrimebutine using the initial extraction method (Method 1), which ultimately failed to meet the acceptance criteria due to a positive bias.[4]
Table 2: Incurred Sample Reanalysis Results for N-desmethyltrimebutine (Method 1)
| Sample ID | Initial Concentration (ng/mL) | Reanalysis Concentration (ng/mL) | % Difference from Mean |
| 1 | 15.6 | 17.5 | 11.4 |
| 2 | 19.3 | 24.1 | 22.1 |
| 3 | 24.5 | 30.6 | 22.1 |
| 4 | 33.7 | 39.5 | 15.8 |
| 5 | 45.2 | 56.4 | 22.2 |
| 6 | 55.9 | 67.8 | 19.4 |
| 7 | 68.4 | 85.3 | 22.3 |
| 8 | 88.1 | 105 | 17.5 |
| 9 | 102 | 128 | 22.6 |
| 10 | 125 | 154 | 20.8 |
| 11 | 151 | 185 | 20.2 |
| 12 | 182 | 221 | 19.3 |
| 13 | 215 | 265 | 20.8 |
| 14 | 254 | 310 | 19.9 |
| 15 | 298 | 362 | 19.4 |
| 16 | 355 | 425 | 17.9 |
| 17 | 401 | 488 | 19.6 |
| 18 | 455 | 550 | 19.0 |
| 19 | 502 | 605 | 18.6 |
| 20 | 558 | 668 | 17.9 |
| 21 | 601 | 725 | 18.7 |
| 22 | 655 | 780 | 17.4 |
| 23 | 705 | 845 | 18.1 |
| 24 | 758 | 901 | 17.2 |
| 25 | 801 | 955 | 17.6 |
Data adapted from Montpetit et al., Bioanalysis (2015).[4]
Analysis of ISR Failure: The data in Table 2 shows a consistent positive bias in the reanalyzed samples, with several samples exceeding the 20% difference threshold. This trend pointed towards an instability issue where a metabolite was converting back to the parent analyte, N-desmethyltrimebutine, during sample storage or processing.[4]
Visualizing the Bioanalytical Workflow and ISR Logic
The following diagrams, generated using the DOT language, illustrate the experimental workflows and the decision-making process in ISR.
Caption: Workflow for Incurred Sample Reanalysis (ISR).
Caption: Comparison of bioanalytical methods for N-desmethyltrimebutine.
Conclusion and Recommendations
The case of N-desmethyltrimebutine highlights the importance of ISR in uncovering potential liabilities in a bioanalytical method that may not be evident from validation using spiked QC samples alone.[3][4] The presence of unstable metabolites that can back-convert to the parent analyte is a known challenge in bioanalysis.
Key Takeaways:
-
Method Robustness is Crucial: A simple protein precipitation may not be sufficient for all analytes, especially those prone to forming unstable conjugates.
-
Investigate ISR Failures Thoroughly: A failed ISR should trigger a comprehensive investigation into potential causes, including metabolite instability, sample handling, and matrix effects.[3]
-
Method Modification May Be Necessary: As demonstrated, modifying the sample preparation procedure, such as by adding an acidification and incubation step, can be an effective solution to address metabolite instability and achieve a reliable, "fit-for-purpose" assay.[4]
For drug development professionals, this guide underscores the need for a proactive approach to bioanalytical method development, considering the potential metabolic pathways of the drug and its metabolites. Anticipating and addressing potential issues like metabolite instability early in the development process can prevent costly delays and ensure the generation of high-quality, reliable data for pharmacokinetic and toxicokinetic assessments.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 4. Discovery of a novel trimebutine metabolite and its impact on N-desmethyltrimebutine quantification by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
Safety Operating Guide
Proper Disposal of N-Benzyl N-Demethyl Trimebutine-d5: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible disposal of chemical reagents is a critical aspect of laboratory safety and environmental stewardship. This guide provides essential, step-by-step procedures for the proper disposal of N-Benzyl N-Demethyl Trimebutine-d5, ensuring compliance with safety regulations and the protection of personnel and the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a laboratory coat. All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Procedure
The primary goal for the disposal of this compound is to ensure it is managed as a chemical waste product through a licensed and regulated disposal stream. Under no circumstances should this compound be disposed of down the drain or in regular solid waste.
-
Consult Institutional Guidelines : Before proceeding, review your institution's specific chemical hygiene plan and waste disposal protocols. Your Environmental Health and Safety (EHS) department is the primary resource for guidance on chemical waste management.
-
Waste Classification : Treat this compound as a chemical waste. While its specific toxicity profile is not widely documented, it is prudent to handle it as a potentially hazardous substance.
-
Containerization :
-
Place solid this compound waste into a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
For solutions containing this compound, use a compatible, sealed waste container. Do not mix with incompatible waste streams.
-
-
Labeling : The waste container must be clearly labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
CAS Number: 1330189-05-3
-
An accurate estimation of the quantity of the waste.
-
The date of accumulation.
-
-
Storage : Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. This area should be secure, well-ventilated, and away from general laboratory traffic.
-
Arrange for Pickup : Contact your institution's EHS department to schedule a pickup of the chemical waste. They will ensure the waste is transported and disposed of in accordance with all local, state, and federal regulations, which typically involves incineration by a licensed hazardous waste management company.
Quantitative Data Summary
As specific quantitative data regarding the disposal of this compound is not available, the following table summarizes the key logistical information for its proper management.
| Parameter | Guideline |
| Waste Category | Chemical Waste (Assume Hazardous) |
| Disposal Method | Licensed Hazardous Waste Vendor |
| Recommended Treatment | Incineration |
| PPE Requirement | Safety Goggles, Chemical-Resistant Gloves, Lab Coat |
| Handling Location | Chemical Fume Hood |
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby fostering a secure research environment and upholding their commitment to environmental responsibility.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
